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  • Product: Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate
  • CAS: 1447607-03-5

Core Science & Biosynthesis

Foundational

Spectroscopic Data for Novel Quinoline Derivatives: A Technical Guide

Part 1: Executive Framework & Strategic Approach Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. The Quinoline Scaffold in Modern Pharmacophores The quinoline moiety (benzo[b]pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Framework & Strategic Approach

Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

The Quinoline Scaffold in Modern Pharmacophores

The quinoline moiety (benzo[b]pyridine) remains a privileged structure in drug discovery, serving as the core scaffold for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterial agents (fluoroquinolones). In the synthesis of novel derivatives—particularly those substituted at the C2, C4, and C8 positions—unambiguous structural elucidation is critical.

This guide moves beyond basic spectral assignment. It establishes a self-validating logic flow for characterizing complex quinoline architectures, ensuring that the assigned structure correlates perfectly with the synthetic pathway and biological intent.

The Characterization Pipeline

To ensure data integrity, we employ a "Triangulation Strategy" where three orthogonal datasets must converge:

  • Magnetic Resonance (NMR): Defines connectivity and regiochemistry.

  • Mass Spectrometry (MS): Confirms elemental composition and fragmentation fingerprints.[1]

  • Vibrational/Electronic (IR/UV): Validates functional group presence and conjugation systems.

CharacterizationWorkflow Sample Crude Synthesized Quinoline Purity Purity Check (HPLC/TLC >95%) Sample->Purity Purity->Sample Fail (Recrystallize) MS HRMS (ESI/Q-TOF) Formula Confirmation Purity->MS Pass NMR_1D 1D NMR (1H, 13C) Anchor Identification MS->NMR_1D Mass Match NMR_2D 2D NMR (HSQC, HMBC) Connectivity Mapping NMR_1D->NMR_2D Ambiguity? IR FT-IR Func. Group Check NMR_1D->IR Final Validated Structure (SAR Ready) NMR_2D->Final IR->Final

Figure 1: The Iterative Structural Validation Workflow. Note the purity gate before spectral acquisition to prevent artifact assignment.

Part 2: Spectroscopic Analysis & Interpretation Logic

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary tool for distinguishing regioisomers (e.g., 4-substituted vs. 5-substituted quinolines).

The "Anchor Proton" Concept

In unsubstituted quinoline, the H-2 proton is the most deshielded (typically


 8.8–9.2 ppm) due to the inductive effect of the adjacent nitrogen. This serves as the "anchor" for assignment.
  • H-2: Doublet of doublets (dd) or doublet, most downfield.

  • H-3: Upfield relative to other aromatic protons (

    
     7.2–7.6 ppm).
    
  • H-8: Deshielded (

    
     8.0–8.3 ppm) but often distinct due to lack of N-adjacency compared to H-2.
    
Solvent Selection Logic
  • CDCl₃: Standard for non-polar derivatives. Good resolution.

  • DMSO-d₆: Mandatory for polar derivatives (carboxylic acids, amides) or when H-bonding interactions (e.g., NH protons in 4-aminoquinolines) need to be observed to confirm tautomeric states.

2D NMR Decision Matrix
  • COSY: To trace the spin system of the benzo-ring (H5–H6–H7–H8).

  • HSQC: To correlate protons to their attached carbons (differentiating C-H from quaternary carbons).

  • HMBC: The "Bridge Builder." Crucial for linking the pyridine ring to the benzene ring via quaternary carbons (C4a/C8a).

Mass Spectrometry (MS) Profiling

For novel quinolines, High-Resolution Mass Spectrometry (HRMS) using ESI (Electrospray Ionization) is preferred.

Fragmentation Logic (ESI-MS/MS)

Quinoline derivatives exhibit characteristic fragmentation pathways useful for confirming the core scaffold.

  • Loss of HCN (27 Da): Diagnostic for the pyridine ring cleavage.

  • Loss of Substituents:

    • Methoxy (-OCH₃): Loss of

      
       (15 Da) or 
      
      
      
      (30 Da).
    • Carboxylic Acid (-COOH):[2] Loss of

      
       (44 Da) or 
      
      
      
      (18 Da).
    • Nitro (-NO₂): Loss of

      
       (30 Da) or 
      
      
      
      (46 Da).

Fragmentation M_Ion Molecular Ion [M+H]+ Frag1 [M+H - Substituent]+ M_Ion->Frag1 Neutral Loss Frag2 Quinolinium Core (m/z ~130) Frag1->Frag2 Cleavage Frag3 [Core - HCN]+ (Ring Opening) Frag2->Frag3 -27 Da (HCN)

Figure 2: Generalized Fragmentation Pathway for Substituted Quinolines.

Infrared Spectroscopy (FT-IR)

While less specific for structural solving, IR is vital for verifying functional group conversions (e.g., reduction of a nitro group to an amine).

  • 
    :  1620–1590 cm⁻¹ (Characteristic of the heterocyclic ring).
    
  • 
    :  1600, 1500, 1450 cm⁻¹ (Skeleton vibrations).
    
  • 
     out-of-plane:  860–740 cm⁻¹ (Diagnostic for substitution patterns, e.g., ortho-disubstitution).
    

Part 3: Case Study – 4-Substituted Quinoline Hydrazide

Hypothetical Derivative: N'-(7-chloroquinolin-4-yl)benzohydrazide This structure combines the pharmacophore of chloroquine with a hydrazide linker.

Predicted Spectral Data Summary
TechniqueFeatureValue / RangeAssignment / Logic
¹H NMR

(ppm)
8.65 (d, J=5.2 Hz)H-2 (Anchor). Deshielded by N1.
8.20 (d, J=9.0 Hz)H-5 . Perisubstituent effect.
7.95 (d, J=2.1 Hz)H-8 . Meta-coupling to H-6.
6.80 (d, J=5.2 Hz)H-3 . Upfield due to resonance from N-linker at C4.
10.5 (s, br)-NH- . Exchangeable hydrazide proton.
¹³C NMR

(ppm)
152.0C-2 . Adjacent to N.
148.5C-4 . Ipso carbon attached to hydrazide.
135.2C-7 . Ipso carbon attached to Chlorine.
FT-IR

(cm⁻¹)
3300 (br)N-H stretching (Hydrazide).
1660 (s)C=O (Amide I band).
1580 (m)C=N (Quinoline ring).
HRMS m/z298.0742 [M+H]⁺Consistent with

.
Interpretation Narrative[4]
  • H-2/H-3 Coupling: The doublet at 8.65 ppm (H-2) couples with the doublet at 6.80 ppm (H-3) with a coupling constant (

    
     Hz), characteristic of the pyridine ring 2,3-coupling. The upfield shift of H-3 confirms electron donation from the hydrazide nitrogen at position 4.
    
  • C-Cl Verification: The H-8 proton appears as a doublet with a small coupling constant (

    
     Hz), indicating meta-coupling to H-6, confirming the 7-chloro substitution pattern is intact.
    

Part 4: Experimental Protocols

Protocol 4.1: High-Resolution ¹H/¹³C NMR Acquisition

Objective: Obtain publication-quality spectra for structural assignment.

  • Sample Preparation:

    • Weigh 5–10 mg of the dried quinoline derivative.

    • Dissolve in 0.6 mL of DMSO-d₆ (preferred for hydrazides/amides) or CDCl₃ (for ethers/alkyls).

    • Critical Step: Filter the solution through a cotton plug within the pipette to remove suspended solids that cause line broadening.

  • Instrument Setup:

    • Frequency: Minimum 400 MHz (500+ MHz recommended for resolving aromatic multiplets).

    • Temperature: 298 K (Standard). If rotamers are suspected (broad peaks), elevate to 353 K.

  • Acquisition Parameters:

    • ¹H: Spectral width 12–14 ppm (to catch downfield NH/OH). Relaxation delay (D1) = 1.0 s (standard) or 5.0 s (for quantitative integration). Scans (NS) = 16–64.

    • ¹³C: Scans (NS) = 1024 minimum to resolve quaternary carbons (C4a, C8a).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz) for ¹H.

    • Phase correction: Manual phasing is required for accurate integration of the aromatic region.

    • Baseline correction: Polynomial fit (Bernstein) to flatten the baseline.

Protocol 4.2: ESI-MS/MS Fragmentation Study

Objective: Confirm molecular weight and analyze substituent stability.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in Methanol (LC-MS grade).

    • Dilute to 10 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.

  • Injection:

    • Direct Infusion (Syringe pump) at 5–10 µL/min is preferred over LC-column injection for pure structural characterization to avoid matrix effects.

  • Parameters (Positive Mode):

    • Capillary Voltage: 3.0–3.5 kV.

    • Cone Voltage: 20–40 V (Optimize to maximize [M+H]⁺).

    • Collision Energy (for MS/MS): Ramp from 10 to 50 eV to observe sequential fragmentation (e.g., M+

      
       M-HCl 
      
      
      
      M-HCN).

Part 5: References

  • Chemical Shifts & Stacking: Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Link

  • Computational Verification: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts. TSI Journals. Link

  • Mass Spectrometry Patterns: Mass Spectra of Oxygenated Quinolines. Canadian Science Publishing. Link

  • Fragmentation Mechanisms: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. NIH/PMC. Link

  • IR Characteristics: Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Astrochemistry.org. Link

  • Novel Derivative Synthesis: Synthesis, Structural Characterization... of a Novel Quinoline Derivative. Journal of Molecular Structure (via DOI). Link[3]

  • Green Synthesis Context: Recent advances in the synthesis of biologically... active quinoline.[4][5][6][7] RSC Advances. Link

Sources

Exploratory

CAS number and molecular formula for Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate.

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive overview of Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate, a fluorinated quin...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details the compound's core chemical identifiers, a plausible synthetic pathway with a detailed experimental protocol, and expected analytical characterization data. Furthermore, it explores the rationale behind its molecular design, potential applications in drug development based on the established bioactivity of the quinoline scaffold, and the role of its key functional groups. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and evaluation of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1][2][3][4][5][6] Its rigid, bicyclic aromatic nature provides a robust framework for the spatial orientation of various pharmacophoric elements, enabling precise interactions with biological targets. The versatility of the quinoline nucleus allows for extensive functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][7]

The subject of this guide, Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate, incorporates two key functionalities onto the quinoline core that are of particular relevance in contemporary drug design: a trifluoromethyl group and a tert-butyl carbamate (Boc) protecting group. The trifluoromethyl substituent is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[8] The Boc-protected amine, on the other hand, serves as a crucial synthetic handle, allowing for further molecular elaboration or acting as a prodrug moiety.

This guide will provide an in-depth analysis of Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate, from its fundamental properties to its potential as a valuable building block in the synthesis of novel bioactive molecules.

Core Compound Identification

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The core identifiers for Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate are summarized in the table below.

Identifier Value Source
CAS Number 1447607-03-5Chemical Abstracts Service
Molecular Formula C₁₅H₁₅F₃N₂O₂Elemental Analysis
Molecular Weight 312.29 g/mol Calculation
IUPAC Name tert-butyl N-[8-(trifluoromethyl)quinolin-3-yl]carbamateIUPAC Nomenclature

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of the precursor, 3-amino-8-(trifluoromethyl)quinoline, can be approached through several established methods for the introduction of an amino group onto an aromatic ring. One of the most effective methods for this transformation is the Curtius rearrangement of a carboxylic acid.[9][10][11][12][13][14] This reaction proceeds through an acyl azide and an isocyanate intermediate, which can then be hydrolyzed to the corresponding amine. The subsequent step involves the well-established procedure for the Boc protection of an amine using di-tert-butyl dicarbonate (Boc₂O).[15][16][17]

Synthetic Pathway cluster_0 Step 1: Synthesis of 3-amino-8-(trifluoromethyl)quinoline cluster_1 Step 2: Boc Protection start 8-(Trifluoromethyl)quinoline-3-carboxylic acid acyl_azide 8-(Trifluoromethyl)quinoline-3-carbonyl azide start->acyl_azide Acyl azide formation step1_reagents 1. SOCl₂, reflux 2. NaN₃, acetone/H₂O intermediate 3-Amino-8-(trifluoromethyl)quinoline acyl_azide->intermediate Curtius Rearrangement step2_reagents Toluene, reflux then H₂O/H⁺ product Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate intermediate->product Boc Protection step3_reagents (Boc)₂O, Et₃N CH₂Cl₂

Caption: Proposed two-step synthesis of Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate.

Detailed Experimental Protocol
  • Part A: Formation of 8-(Trifluoromethyl)quinoline-3-carbonyl chloride

    • To a solution of 8-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) in thionyl chloride (10 eq) is added a catalytic amount of N,N-dimethylformamide (DMF).

    • The reaction mixture is heated to reflux for 2 hours.

    • The excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

  • Part B: Formation of 3-Amino-8-(trifluoromethyl)quinoline via Curtius Rearrangement

    • The crude 8-(trifluoromethyl)quinoline-3-carbonyl chloride is dissolved in acetone.

    • A solution of sodium azide (1.5 eq) in water is added dropwise to the acetone solution at 0 °C.

    • The reaction mixture is stirred at room temperature for 3 hours.

    • The mixture is then diluted with water and extracted with toluene.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The toluene solution of the acyl azide is heated to reflux for 2 hours to effect the Curtius rearrangement to the isocyanate.

    • A solution of aqueous hydrochloric acid (2 M) is added, and the mixture is refluxed for an additional 1 hour to hydrolyze the isocyanate.

    • After cooling, the reaction mixture is neutralized with aqueous sodium hydroxide, and the product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 3-amino-8-(trifluoromethyl)quinoline.

  • To a solution of 3-amino-8-(trifluoromethyl)quinoline (1.0 eq) in dichloromethane (CH₂Cl₂) is added triethylamine (1.5 eq).

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the Boc group, and the NH proton. The aromatic protons of the quinoline ring will appear as a series of doublets and multiplets in the range of δ 7.5-9.0 ppm. The nine protons of the tert-butyl group will give a sharp singlet at approximately δ 1.5 ppm.[18][19][20] The NH proton of the carbamate will appear as a broad singlet, typically in the range of δ 6.5-8.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the quinoline ring carbons, the trifluoromethyl carbon, and the carbons of the Boc group. The quinoline carbons will resonate in the aromatic region (δ 120-150 ppm). The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbon of the carbamate will be observed around δ 153 ppm, and the quaternary and methyl carbons of the tert-butyl group will appear at approximately δ 80 ppm and δ 28 ppm, respectively.[21]

  • ¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum will show a singlet for the trifluoromethyl group at a chemical shift characteristic for an aromatic CF₃ group.

High-Performance Liquid Chromatography (HPLC)

Purity assessment of the final compound can be effectively performed using reverse-phase HPLC.[22][23][24][25] A typical method would employ a C18 column with a gradient elution system of water (containing 0.1% trifluoroacetic acid) and acetonitrile. The purity of the compound should be ≥95% as determined by the peak area at a suitable UV wavelength (e.g., 254 nm).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecular ion [M+H]⁺ at m/z 313.1, confirming the molecular weight of the compound.

Applications in Drug Discovery and Development

The structural features of Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate make it a highly attractive scaffold and intermediate for the development of novel therapeutic agents.

Rationale for Molecular Design

The incorporation of the 8-(trifluoromethyl)quinoline moiety is a strategic choice in drug design. The quinoline core itself is a well-established pharmacophore with a wide range of biological activities.[1][2][3][4][5][6] The trifluoromethyl group at the 8-position can significantly enhance the drug-like properties of the molecule by:

  • Increasing Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.

  • Modulating Lipophilicity: The CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target.[8]

  • Enhancing Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can influence the electronic properties of the quinoline ring and participate in favorable interactions with biological targets.

The tert-butyl carbamate group serves as a versatile synthetic handle. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the amine functionality for further chemical modifications.[15][16][17] This enables the use of Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate as a key building block in the synthesis of more complex molecules, such as libraries of compounds for high-throughput screening.

Potential Therapeutic Targets

Given the broad biological activity of quinoline derivatives, compounds derived from Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate could potentially target a range of diseases. Some of the promising areas of investigation include:

  • Anticancer Agents: Many quinoline-based compounds have demonstrated potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation.[3][7][26]

  • Antimalarial Drugs: The 8-aminoquinoline scaffold is the basis for several important antimalarial drugs, such as primaquine and tafenoquine.[27][28][29]

  • Antibacterial and Antifungal Agents: Quinoline derivatives have shown promise as antimicrobial agents, and the unique electronic properties of the 8-(trifluoromethyl)quinoline core could lead to novel mechanisms of action.[30][31]

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy.[32][33]

Potential_Applications main Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate sub1 Anticancer Agents main->sub1 sub2 Antimalarial Drugs main->sub2 sub3 Antimicrobial Agents main->sub3 sub4 Kinase Inhibitors main->sub4

Caption: Potential therapeutic applications of derivatives of Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate.

Conclusion

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is a strategically designed molecule that combines the privileged quinoline scaffold with key functional groups that enhance its potential as a building block in drug discovery. This technical guide has provided its essential chemical identifiers, a detailed and plausible synthetic route, and expected analytical data for its characterization. The discussion of its potential applications, grounded in the established biological activities of related compounds, highlights its value for researchers and scientists in the pharmaceutical and biotechnology industries. The information presented herein should facilitate the synthesis and exploration of novel derivatives based on this promising scaffold, ultimately contributing to the development of new and effective therapeutic agents.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Curtius Rearrangement. Chemistry Steps. [Link]

  • Curtius Rearrangement. Organic Chemistry Portal. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. [Link]

  • 8-Aminoquinoline. Wikipedia. [Link]

  • Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

  • (PDF) Quinoline as a Privileged Scaffold in Cancer Drug Discovery. ResearchGate. [Link]

  • Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. ResearchGate. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • 8-aminoquinolines.
  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • 8-Aminoquinoline patented technology retrieval search results - Eureka. Patsnap. [Link]

  • Synthesis of Boc-protected bicycloproline - PMC. National Institutes of Health. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Organic Chemistry Portal. [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Jetir.Org. [Link]

  • (PDF) Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate. [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing). [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • Beneficial effects of quinoline-3-carboxamide (ABR-215757) on atherosclerotic plaque morphology in S100A12 transgenic ApoE null mice. PubMed. [Link]

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Foundational

An In-depth Technical Guide to Natural Products Containing the Quinoline Nucleus

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals Introduction: The Enduring Legacy of the Quinoline Scaffold The quinoline nucleus, a simple bicyclic aromatic heterocycle co...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline nucleus, a simple bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of nature's most versatile and pharmacologically significant scaffolds.[1][2] Its history is deeply intertwined with the development of modern medicine, beginning with the isolation of quinine from the bark of the Cinchona tree, which provided the first effective treatment for malaria and saved countless lives.[3][4] This seminal discovery unveiled a vast and diverse class of natural products—the quinoline alkaloids—that have since become a cornerstone of drug discovery.[5] These compounds, found in plants, microorganisms, and marine life, exhibit a remarkable breadth of biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[1][6][7][8][9]

This guide provides a comprehensive technical overview of natural products containing the quinoline nucleus. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into their natural sources, biosynthesis, isolation methodologies, and mechanisms of action. We will explore the causality behind experimental choices and ground our discussion in authoritative, verifiable references to ensure scientific integrity.

Natural Sources and Distribution: A Global Reservoir of Bioactivity

Quinoline alkaloids are not confined to a single domain of life; they are biosynthesized by a wide array of organisms, often as secondary metabolites for defense or signaling.

  • Plants: The plant kingdom is the most prolific source of quinoline alkaloids. They are prominently found in families such as the Rubiaceae (e.g., Cinchona species, the source of quinine) and Rutaceae.[2][10] The Chinese "happy tree," Camptotheca acuminata, is the natural source of camptothecin, a potent anticancer agent.[9]

  • Microorganisms: Bacteria and fungi have emerged as a rich and often untapped source of structurally unique quinoline alkaloids.[2] Streptomyces species, renowned for their antibiotic production, also synthesize quinoline-containing compounds with anti-inflammatory and antibacterial properties.[11][12] Fungi, including various Penicillium species, produce a range of quinoline and the related isoquinoline alkaloids.[2][13]

  • Marine Organisms: The marine environment, with its unique biodiversity, offers novel quinoline structures.[14] Sponges, tunicates, and marine-derived microorganisms produce alkaloids with potent cytotoxic and anti-inflammatory activities, many of which feature unusual halogenation patterns that enhance their bioactivity.[14][15][16]

  • Animals: While less common, some animals utilize quinoline alkaloids for chemical defense. For instance, the Peruvian fire stick insect (Oreophoetes peruana) secretes a quinoline-based fluid to deter predators.[2]

Biosynthesis: Nature's Pathways to the Quinoline Core

The biosynthesis of the quinoline ring system in nature primarily follows two established pathways, using amino acids as the fundamental building blocks.

  • Tryptophan-Derived Pathway: This is arguably the most significant pathway, leading to the formation of therapeutically important alkaloids like those from Cinchona and Camptotheca. Tryptophan serves as the precursor for the pyridine portion of the quinoline system.[10] In the case of camptothecin, the biosynthesis begins with the condensation of tryptamine (derived from the shikimate pathway) and secologanin (from the mevalonate pathway) to form strictosidine, a common intermediate for many monoterpenoid indole alkaloids.[17] A series of subsequent enzymatic oxidations and rearrangements leads to the final pentacyclic quinoline structure of camptothecin.[17][18]

  • Anthranilic Acid Pathway: An alternative route involves anthranilic acid, which is also a product of the shikimate pathway.[10] This pathway is common in the Rutaceae family and in some microorganisms. The biosynthesis involves the condensation of anthranilic acid with malonyl-CoA, followed by cyclization to form the quinoline nucleus.[19]

Biosynthesis_of_Camptothecin Shikimate Shikimate Pathway Tryptamine Tryptamine Shikimate->Tryptamine MEP_MVA MEP/MVA Pathways Secologanin Secologanin MEP_MVA->Secologanin Strictosidine Strictosidine Tryptamine->Strictosidine Condensation Secologanin->Strictosidine Intermediates Series of Oxidations & Rearrangements Strictosidine->Intermediates Camptothecin Camptothecin Intermediates->Camptothecin

A simplified overview of the Camptothecin biosynthetic pathway.

Key Classes of Quinoline-Containing Natural Products

Cinchona Alkaloids: The Antimalarial Pioneers

First isolated in 1820 by Pelletier and Caventou, the Cinchona alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, were the first effective chemotherapeutic agents against malaria.[3][20]

  • Mechanism of Action: Quinine acts by interfering with the detoxification of heme in the malaria parasite (Plasmodium falciparum). The parasite digests the host's hemoglobin, releasing toxic heme. Quinine is thought to inhibit the parasite's biocrystallization of heme into hemozoin, leading to a buildup of the toxic heme and subsequent parasite death.

  • Modern Applications: Beyond malaria, quinidine is used as a Class I antiarrhythmic agent to treat cardiac arrhythmias.[21] These alkaloids are also invaluable in synthetic chemistry as chiral catalysts and resolving agents.[21]

Camptothecin: A Topoisomerase I Inhibitor

Discovered during a large-scale screening of natural products by the National Cancer Institute, camptothecin is a pentacyclic quinoline alkaloid with potent anticancer activity.[5][18]

  • Mechanism of Action: Camptothecin's cytotoxicity stems from its specific inhibition of DNA topoisomerase I, a nuclear enzyme that relieves torsional stress in DNA during replication and transcription.[] The drug binds to the enzyme-DNA complex, stabilizing this "cleavable complex."[17] When a replication fork collides with this stabilized complex, it leads to irreversible double-strand DNA breaks, triggering cell cycle arrest and apoptosis.[17][][23]

  • Clinical Relevance: Due to poor water solubility and toxicity, camptothecin itself is not used clinically. However, semi-synthetic analogs like Topotecan and Irinotecan are FDA-approved and widely used in chemotherapy for ovarian, lung, and colorectal cancers.[18]

Camptothecin_MoA cluster_0 Normal DNA Replication cluster_1 Action of Camptothecin (CPT) Top1 Topoisomerase I (Top1) DNA Supercoiled DNA Top1->DNA binds Cleavage Top1 creates single-strand break DNA->Cleavage Religation Top1 re-ligates DNA Cleavage->Religation CleavableComplex Top1-DNA-CPT Ternary Complex Cleavage->CleavableComplex DNA_relaxed Relaxed DNA Religation->DNA_relaxed CPT Camptothecin CPT->CleavableComplex stabilizes DSB Double-Strand Break CleavableComplex->DSB ReplicationFork Replication Fork ReplicationFork->CleavableComplex collides with Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Camptothecin (CPT) as a Topoisomerase I inhibitor.

Isolation and Structural Elucidation: A Technical Workflow

The journey from a raw natural source to a pure, characterized compound is a cornerstone of natural product chemistry. The basicity of the quinoline nitrogen atom is the key chemical property exploited in its extraction.

Experimental Protocol: Classic Acid-Base Extraction (Stas-Otto Method)

This protocol outlines a generalized, robust method for isolating alkaloids from dried, powdered plant material. The rationale is to manipulate the pH to control the solubility of the alkaloids.

  • Preparation: Finely powder the dried plant material (e.g., Cinchona bark) to maximize the surface area for solvent penetration.

  • Basification (Liberation of Free Alkaloid):

    • Moisten the powdered material with a dilute alkaline solution, such as 10% sodium carbonate or calcium hydroxide, to form a paste.[24]

    • Causality: In the plant, alkaloids exist as salts, which are soluble in water but not in organic solvents. Basification deprotonates the nitrogen atom, converting the salts into their free base form, which is soluble in non-polar organic solvents.[24]

  • Organic Solvent Extraction:

    • Extract the basified paste exhaustively with a water-immiscible organic solvent (e.g., dichloromethane or chloroform) using a Soxhlet apparatus or repeated maceration.[25] The free alkaloid bases will partition into the organic layer.

  • Acidic Aqueous Extraction:

    • Combine the organic extracts and agitate them with a dilute aqueous acid (e.g., 5% sulfuric acid).[24]

    • Causality: The acidic solution protonates the basic nitrogen of the alkaloids, converting them back into salts. These alkaloidal salts are now soluble in the aqueous layer and insoluble in the organic layer, effectively transferring them out of the bulk organic extract and separating them from neutral or acidic impurities.

  • Purification and Precipitation:

    • Separate the aqueous layer containing the alkaloidal salts.

    • Slowly add a base (e.g., ammonium hydroxide) to the aqueous solution until it is strongly alkaline.[24]

    • Causality: This final basification step deprotonates the alkaloid salts again, causing the free bases to precipitate out of the aqueous solution due to their low water solubility.

  • Final Isolation:

    • Collect the precipitated crude alkaloids by filtration.

    • Wash the precipitate with cold water to remove residual salts and dry it. This crude alkaloid mixture can then be subjected to further purification.

Alkaloid_Extraction_Workflow start Start: Powdered Plant Material (Alkaloid Salts) step1 Basification (e.g., Na2CO3) Converts salts to free bases start->step1 step2 Organic Extraction (e.g., CH2Cl2) Free bases dissolve in organic solvent step1->step2 step3 Acidic Wash (e.g., H2SO4) Converts free bases back to salts step2->step3 step4 Aqueous Layer Separation Alkaloid salts move to water layer step3->step4 step5 Basification (e.g., NH4OH) Precipitates free bases from water step4->step5 end End: Crude Alkaloid Precipitate step5->end purify Purification (Chromatography) end->purify

General experimental workflow for the isolation of quinoline alkaloids.
Modern Purification and Elucidation
  • Purification: The crude alkaloid precipitate is typically purified using chromatographic techniques. Column chromatography with silica gel or alumina is used for initial separation, followed by High-Performance Liquid Chromatography (HPLC) for final purification and quantification.[24][25]

  • Structural Elucidation: The structure of a novel compound is determined using a combination of spectroscopic methods. Mass Spectrometry (MS) provides the molecular weight and formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) reveals the precise connectivity and stereochemistry of the atoms.[26]

A Spectrum of Biological Activities

The quinoline scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets, which explains the wide array of pharmacological activities observed in its natural derivatives.[6][27]

Alkaloid Class/Example Primary Natural Source Key Biological Activities References
Quinine / Cinchonine Cinchona spp. (Plant)Antimalarial, Anti-inflammatory, Antipyretic[2][4][20][28]
Camptothecin Camptotheca acuminata (Plant)Anticancer (Topoisomerase I inhibitor)[2][18][]
Actinoquinolines A & B Streptomyces sp. (Marine Bacterium)Anti-inflammatory (COX-1/2 inhibition)[11][15]
Streptoquinolines A & B Streptomyces sp. (Bacterium)Antibacterial (Gram-positive pathogens, MRSA)[12]
Marine Pyridoacridines Sponges, Tunicates (Marine)Anticancer, Antiviral, Antibacterial[9]
Quinoline-8-ol Derivatives Various (Plants, Fungi)Antibacterial, Antifungal, Anti-neurodegenerative[29]

Future Perspectives in Drug Development

The study of natural products containing the quinoline nucleus continues to be a vibrant and promising field for drug discovery.

  • Lead Compound Optimization: Natural quinolines serve as excellent starting points for semi-synthetic modification to improve efficacy, solubility, and pharmacokinetic profiles, as exemplified by the development of irinotecan from camptothecin.[27]

  • Biotechnological Production: Over-harvesting of source organisms (like C. acuminata) is a significant concern.[30] To ensure a sustainable supply, researchers are developing biotechnological production platforms. This includes using plant hairy root cultures or engineering metabolic pathways into microorganisms like E. coli or yeast to produce key alkaloid precursors or final products.[18][31][32]

  • New Frontiers: The exploration of previously un- or under-investigated ecosystems, particularly marine environments and microbial endophytes, will undoubtedly lead to the discovery of novel quinoline structures with new mechanisms of action.[33]

The quinoline nucleus, from its historical role in fighting malaria to its modern application in cancer chemotherapy, exemplifies the power of natural products in medicine. For the dedicated researcher, it remains a rich and rewarding scaffold, promising future discoveries that will continue to advance human health.

References

  • Yamazaki, Y., & Sudo, H. (2010). Biosynthetic system of camptothecin: An anticancer plant product. Pure and Applied Chemistry, 82(1), 1-10.
  • Patel, D. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • BOC Sciences. (2025). Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses. BOC Sciences Official Website.
  • Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Bentham Science.
  • Van der Velden, N. S., et al. (2020). Alkaloids from Marine Fungi: Promising Antimicrobials. MDPI.
  • Wang, Y., et al. (2023).
  • de Souza, A. M., et al. (2020). Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives. MDPI.
  • Wikipedia contributors. (2024). Quinoline alkaloids. Wikipedia.
  • Wikipedia contributors. (2024). Camptothecin. Wikipedia.
  • Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed.
  • Bentham Science Publisher. (2024).
  • Wiley-VCH. (n.d.). An Overview of Cinchona Alkaloids in Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Cinchona Alkaloids.
  • Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed.
  • Alfa Chemistry. (n.d.). Quinoline Alkaloids.
  • SciSpace. (n.d.). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity.
  • Biointerface Research in Applied Chemistry. (2022). A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp.
  • Shang, X. F., et al. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PMC.
  • Ahmad, A. (n.d.). Plants that have Quinoline Alkaloid and their Biological Activity. Longdom Publishing.
  • Cinchonine. (n.d.).
  • Alfa Chemistry. (2025). Marine-Derived Alkaloids: A New Frontier for Bioactive Discovery.
  • IJCRT.org. (2022).
  • BenchChem. (2025).
  • Wikipedia contributors. (2024). Cinchona. Wikipedia.
  • Bentham Science. (2024). Recent Trends in the Detection of Alkaloids through Analytical, Bioanalytical, and Electrochemical Techniques.
  • ResearchGate. (n.d.). Mechanism of action of Camptothecin.
  • ResearchGate. (n.d.). Biosynthesis of quinoline alkaloids.
  • Minami, H., et al. (n.d.). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. PMC.
  • Minami, H., et al. (n.d.). Microbial production of plant benzylisoquinoline alkaloids. PNAS.
  • Shang, X. F., et al. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. PMC - NIH.
  • Legarza, K., & K.V., R. (n.d.). New Molecular Mechanisms of Action of Camptothecin-type Drugs. Anticancer Research.
  • Alfa Chemistry. (2025).
  • ResearchGate. (2026). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL)
  • Hughes, C. C., et al. (2016). Actinoquinolines A and B, anti-inflammatory quinoline alkaloids from a marine-derived Streptomyces sp., strain CNP975. PubMed.
  • Michael, J. P. (2002). Quinoline, quinazoline and acridone alkaloids.
  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.
  • Longdom Publishing. (n.d.). Plants that have Quinoline Alkaloid and their Biological Activity.
  • Beilstein Journals. (2026). Streptoquinolines A and B, new antibacterial meroterpenoids produced by Streptomyces sp. TMPU-A0679.
  • CABI Digital Library. (n.d.). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds.
  • MDPI. (2019).

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate.

Process Development Guide: Efficient Synthesis of Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate Executive Summary This Application Note details a robust, scalable protocol for the synthesis of tert-butyl 8-(triflu...

Author: BenchChem Technical Support Team. Date: February 2026

Process Development Guide: Efficient Synthesis of Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate . This compound serves as a critical intermediate in the development of kinase inhibitors and GPCR modulators, where the trifluoromethyl group at the C8 position provides metabolic stability and lipophilicity, while the C3-amine (protected as a carbamate) offers a vector for further functionalization.

The method selected is a One-Pot Curtius Rearrangement utilizing Diphenylphosphoryl azide (DPPA).[1] This route is preferred over transition-metal catalyzed aminations (e.g., Buchwald-Hartwig) for early-phase process development due to its operational simplicity, avoidance of heavy metal contamination, and the high atom economy of converting the carboxylic acid precursor directly to the protected amine.

Retrosynthetic Strategy & Pathway

The synthesis relies on the rearrangement of 8-(trifluoromethyl)quinoline-3-carboxylic acid . The carboxylic acid is activated in situ to an acyl azide, which undergoes thermal rearrangement to an isocyanate.[1][2] The isocyanate is immediately trapped by tert-butanol to yield the Boc-protected amine.

Retrosynthesis Target Target: Tert-butyl 8-(trifluoromethyl) quinolin-3-ylcarbamate Isocyanate Intermediate: Isocyanate Species Target->Isocyanate Trapping (t-BuOH) AcylAzide Intermediate: Acyl Azide Isocyanate->AcylAzide Curtius Rearrangement (-N2) StartMat Starting Material: 8-(trifluoromethyl)quinoline- 3-carboxylic acid AcylAzide->StartMat DPPA Activation

Figure 1: Retrosynthetic logic flow. The pathway utilizes a concerted rearrangement to install the nitrogen atom with retention of aromaticity.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6]Role
8-(CF3)quinoline-3-carboxylic acid 241.171.0Limiting Reagent
Diphenylphosphoryl azide (DPPA) 275.241.1Azide Source / Activator
Triethylamine (TEA) 101.191.5Base
tert-Butanol (t-BuOH) 74.1220.0 (Solvent)Nucleophile / Solvent
Toluene (Anhydrous) 92.14N/ACo-solvent (Optional)
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Flush the system with dry Nitrogen (

    
    ) or Argon to remove atmospheric moisture. Note: Moisture competes with t-BuOH for the isocyanate, leading to urea byproducts.
    

Step 2: Activation (Acyl Azide Formation)

  • Charge the flask with 8-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 equiv) and anhydrous t-BuOH (0.2 M concentration relative to substrate).

    • Optimization Tip: If solubility is poor, use a 1:1 mixture of Toluene/t-BuOH.

  • Add Triethylamine (1.5 equiv) via syringe. Stir at room temperature for 10 minutes until a homogeneous suspension or solution is observed.

  • Add DPPA (1.1 equiv) dropwise over 5 minutes.

  • Stir the mixture at room temperature for 30–60 minutes.

    • Checkpoint: This allows the formation of the acyl azide intermediate.[1][7]

Step 3: Thermal Rearrangement & Trapping

  • Heat the reaction mixture to reflux (approx. 85°C) .

  • Observation: Evolution of nitrogen gas (

    
    ) will be observed as bubbling.[8] This indicates the Curtius rearrangement is proceeding.[9]
    
  • Maintain reflux for 4–6 hours . Monitor reaction progress via LC-MS or TLC (Mobile phase: 30% EtOAc in Hexanes). The starting acid spot should disappear, and a less polar spot (Carbamate) should appear.

Step 4: Workup and Purification

  • Cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to remove excess t-BuOH.

  • Dissolve the oily residue in Ethyl Acetate (EtOAc).

  • Wash Sequence:

    • Wash 2x with 5% Citric Acid (removes residual TEA and mineralizes phosphoramidate byproducts).

    • Wash 1x with Saturated

      
      .
      
    • Wash 1x with Brine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Yield: Expected yield is 75–85%.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a concerted rearrangement of the acyl nitrene-like species.

Mechanism Step1 Carboxylate Anion Step2 Acyl Azide (Unstable) Step1->Step2 DPPA (-Ph2PO4-) Step3 Isocyanate (Reactive) Step2->Step3 Heat (-N2) Concerted Shift Step4 Carbamate (Product) Step3->Step4 HO-tBu Addition

Figure 2: Mechanistic pathway. The critical step is the thermal extrusion of Nitrogen, driving the equilibrium toward the isocyanate.

Quality Control & Validation

To ensure the integrity of the synthesized material, verify against these spectral characteristics:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       ~9.0 ppm (s, 1H, C2-H of Quinoline).
      
    • 
       ~8.5 ppm (s, 1H, C4-H of Quinoline).
      
    • 
       ~1.5 ppm (s, 9H, Boc t-butyl  group).
      
    • Absence of broad carboxylic acid singlet (~11-13 ppm).

  • 19F NMR:

    • Single peak corresponding to the

      
       group (approx -60 to -63 ppm).
      
  • LC-MS:

    • Observe

      
       peak corresponding to MW 312.29 (Target).
      
    • Fragment pattern: Loss of t-butyl group (

      
      ) is common in MS.
      

Safety & Troubleshooting

Hazard/IssueMitigation Strategy
Azide Safety DPPA is an organic azide. While more stable than

, it should not be distilled. Ensure proper venting for

gas evolution during reflux.
Stalled Reaction If the acid remains after 2 hours of reflux, add more DPPA (0.2 eq). Ensure the activation step at RT was sufficient before heating.
Urea Byproduct Appearance of a symmetric urea dimer indicates water was present. Re-dry solvents and increase the equivalents of t-BuOH.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2][10] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373.

  • Mallory, F. B. (1957). 3-Aminoquinoline. Organic Syntheses, 37, 1. (Foundational reference for quinoline amine synthesis).

Sources

Application

Friedländer Synthesis of Quinolines: A Detailed Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Friedländer Synthesis The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Friedländer Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing this vital heterocyclic ring system.[4][5] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically another ketone or aldehyde, to yield a substituted quinoline.[1][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Friedländer synthesis. We will delve into the reaction mechanism, provide detailed experimental protocols, discuss common challenges and troubleshooting strategies, and highlight its applications in modern drug discovery.

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

The Friedländer synthesis can be catalyzed by either acids or bases, and while the overall transformation is the same, the mechanistic pathway can differ.[7][8] Understanding these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Two primary mechanistic pathways are generally proposed:

  • Aldol Condensation Pathway: This pathway commences with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound.[9] This is often the rate-limiting step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization and subsequent dehydration to form the quinoline ring.[9]

  • Schiff Base Formation Pathway: In this alternative mechanism, the initial step is the formation of a Schiff base (imine) between the 2-amino group of the aryl aldehyde/ketone and the carbonyl group of the reaction partner.[10] This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product.[10]

While for a long time the Schiff base pathway was widely accepted, detailed mechanistic studies suggest that under typical acidic or basic conditions, the aldol condensation pathway is often favored.[9][11]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Aldol Condensation Pathway cluster_pathway2 Schiff Base Pathway 2-Aminobenzaldehyde 2-Aminobenzaldehyde/ketone Aldol_Adduct Aldol Adduct 2-Aminobenzaldehyde->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base 2-Aminobenzaldehyde->Schiff_Base Schiff Base Formation Ketone Ketone with α-methylene group Ketone->Aldol_Adduct Ketone->Schiff_Base Cyclized_Intermediate_A Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate_A Intramolecular Cyclization Quinoline_A Quinoline Cyclized_Intermediate_A->Quinoline_A Dehydration Cyclized_Intermediate_B Cyclized Intermediate Schiff_Base->Cyclized_Intermediate_B Intramolecular Aldol-type Reaction Quinoline_B Quinoline Cyclized_Intermediate_B->Quinoline_B Dehydration

Caption: Proposed mechanistic pathways for the Friedländer synthesis.

Experimental Protocols: A Step-by-Step Guide

The versatility of the Friedländer synthesis is reflected in the variety of catalysts and reaction conditions that can be employed.[12] Below are two detailed protocols for the synthesis of substituted quinolines, one employing a classical acid catalyst and the other a modern, reusable catalyst.

Protocol 1: Classical Acid-Catalyzed Synthesis of 2-Methylquinoline

This protocol describes the synthesis of 2-methylquinoline from 2-aminobenzaldehyde and acetone using p-toluenesulfonic acid as the catalyst.

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (1.0 mmol, 1.0 eq).

  • Add toluene (10 mL) and acetone (5.0 mmol, 5.0 eq).

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol, 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) to neutralize the acid.

  • Wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-methylquinoline.

Protocol 2: Modern ZrCl₄-Catalyzed Synthesis of a Polysubstituted Quinoline

This protocol outlines the synthesis of a polysubstituted quinoline using zirconium(IV) chloride as an efficient Lewis acid catalyst.[1]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol, 1.0 eq) and ethyl acetoacetate (1.2 mmol, 1.2 eq) in a 1:1 mixture of ethanol and water (10 mL).[1]

  • To this solution, add ZrCl₄ (0.1 mmol, 10 mol%).[1]

  • Stir the reaction mixture at 60 °C.[1]

  • Monitor the reaction's progress by TLC.[1]

  • Upon completion, cool the mixture to room temperature.[1]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product with ethyl acetate (3 x 20 mL).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography if necessary.

Quantitative Data Summary: Catalyst and Condition Optimization

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Friedländer synthesis. The following table summarizes data from various studies, showcasing the efficiency of different catalytic systems.

2-Aminoaryl Carbonylα-Methylene CarbonylCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminobenzaldehydeAcetonep-TsOHTolueneReflux585[8]
2-AminobenzophenoneEthyl acetoacetateZrCl₄EtOH/H₂O (1:1)60292[1]
2-AminobenzaldehydeCyclohexanoneIodineSolvent-free1000.594[8]
2-AminobenzophenoneAcetylacetoneCu-BTC (MOF)Toluene100295[1]
2-AminobenzaldehydeDimedoneNoneWater70397[13]

Troubleshooting and Field-Proven Insights

Despite its utility, the Friedländer synthesis can present challenges. Here are some common issues and expert recommendations for troubleshooting:

  • Low Yields: This is a frequent issue and can be attributed to several factors.[14]

    • Harsh Reaction Conditions: Traditional high temperatures and strong acid/base catalysts can lead to degradation of starting materials or products.[7][14] Consider using milder catalysts like iodine, or explore solvent-free and microwave-assisted conditions which can often reduce reaction times and improve yields.[7][8]

    • Side Reactions: Self-condensation of the ketone reactant (an aldol condensation) can be a significant competing reaction, especially under basic conditions.[14] Using the imine analogue of the 2-aminoaryl carbonyl compound can circumvent this issue.[7]

    • Regioselectivity: When using unsymmetrical ketones, a mixture of regioisomers can be formed.[7] The choice of catalyst can influence regioselectivity. For instance, using specific amine catalysts or ionic liquids has been shown to improve the regioselectivity of the reaction.[7]

  • Difficult Purification: The crude product may contain unreacted starting materials, byproducts from self-condensation, or regioisomers. Careful monitoring of the reaction by TLC is essential to ensure complete conversion of the limiting reagent. Purification by column chromatography is often necessary to obtain a pure product.

Applications in Drug Development

The Friedländer synthesis is a powerful tool for generating libraries of substituted quinolines for drug discovery programs.[1] The quinoline core is a key pharmacophore in a multitude of approved drugs and clinical candidates.

  • Anticancer Agents: Many quinoline derivatives synthesized via the Friedländer reaction exhibit potent anticancer activity by targeting various cellular pathways, including the inhibition of tyrosine kinases and topoisomerases.[1]

  • Antimalarial Drugs: The quinoline ring is central to the efficacy of many antimalarial drugs. The Friedländer synthesis provides a straightforward route to novel quinoline-based compounds to combat drug-resistant malaria strains.[1]

  • Antibacterial Agents: The quinoline scaffold is present in several classes of antibiotics. This synthesis allows for the creation of new derivatives with potential activity against a range of bacterial pathogens.[1]

Friedlander_Applications cluster_products Products cluster_applications Applications in Drug Development Friedlander_Synthesis Friedländer Synthesis Substituted_Quinolines Substituted Quinolines Friedlander_Synthesis->Substituted_Quinolines Anticancer Anticancer Agents Substituted_Quinolines->Anticancer Antimalarial Antimalarial Drugs Substituted_Quinolines->Antimalarial Antibacterial Antibacterial Agents Substituted_Quinolines->Antibacterial

Caption: Applications of the Friedländer synthesis in drug development.

Conclusion

The Friedländer synthesis, despite its long history, continues to be an indispensable reaction in the modern synthetic chemist's toolbox. Its operational simplicity, high atom economy, and the versatility to generate a vast array of substituted quinolines make it a highly valuable method, particularly in the early stages of drug discovery and development.[1][4] By understanding the underlying mechanisms and leveraging modern catalytic systems, researchers can effectively harness the power of this classic reaction to create novel molecules with significant therapeutic potential.

References

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]

  • Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 82(3), 461-478. Retrieved from [Link]

  • Ranjith, P. K., & Raj, V. (2018). Advances in polymer based Friedlander quinoline synthesis. Journal of Saudi Chemical Society, 22(8), 957-975. Retrieved from [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Retrieved from [Link]

  • Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2025). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the Friedländer reaction under acidic conditions showing.... Retrieved from [Link]

  • Quiroga, J., Trilleras, J., Insuasty, B., Abonia, R., & Nogueras, M. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical biology & drug design, 100(6), 1042–1085. Retrieved from [Link]

  • ResearchGate. (2022). The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. Retrieved from [Link]

  • Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. In Organic Reactions (pp. 367-674). John Wiley & Sons, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedlӓnder Synthesis of Quinolines. Retrieved from [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]

  • Sci-Hub. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • ResearchGate. (2026). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • Haddadin, M. J., Fares, F. A., & Issa, N. T. (2013). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron letters, 54(23), 2971–2974. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • Fehnel, E. A., & Cohn, D. E. (1950). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry, 15(4), 857–866. Retrieved from [Link]

Sources

Method

Utilizing Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate for High-Throughput Kinase Inhibitor Screening

Application Note & Protocols Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The quinoline s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel compound, Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate, in kinase inhibitor screening campaigns. We present the scientific rationale for screening this compound, rooted in the established roles of its quinoline core and trifluoromethyl group, and provide detailed, field-proven protocols for both primary biochemical and secondary cell-based screening assays. This guide is designed to provide a robust framework for identifying and characterizing the inhibitory potential of this and similar quinoline-based molecules.

Scientific Rationale & Compound Profile

The rational design of a screening campaign begins with a deep understanding of the candidate molecule. Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is a synthetic molecule designed to leverage well-established principles of kinase inhibition.

The Privileged Quinoline Scaffold

The quinoline ring system is a cornerstone of many successful kinase inhibitors, including the FDA-approved drugs Neratinib and Cabozantinib.[3][4] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting key functional groups into the ATP-binding pocket of kinases. The nitrogen atom within the quinoline ring can act as a crucial hydrogen bond acceptor, often interacting with the "hinge" region of the kinase domain—a key interaction for potent inhibition.[5] The selection of this scaffold for the candidate compound is therefore a deliberate strategy to increase the probability of identifying kinase-directed bioactivity.

The Strategic Role of the 8-(Trifluoromethyl) Group

The trifluoromethyl (CF₃) group is a powerful substituent in modern medicinal chemistry, valued for its ability to enhance multiple drug-like properties.[6][7] Its inclusion at the 8-position of the quinoline core is intentional and confers several potential advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a potential metabolic hotspot, increasing the compound's half-life.[7]

  • Enhanced Binding Affinity: The CF₃ group is highly lipophilic and electron-withdrawing. It can improve target binding through favorable hydrophobic interactions within the kinase active site and modulate the electronics of the quinoline ring.[6][7]

  • Improved Permeability: By increasing lipophilicity, the CF₃ group can enhance the compound's ability to cross cellular membranes, which is critical for activity in cell-based assays and eventual in vivo efficacy.[6]

Aromatic trifluoromethyl ketones have also been successfully utilized as "warheads" for designing potent and selective covalent reversible kinase inhibitors, highlighting the versatility of this functional group in targeting kinases.[8]

The 3-ylcarbamate Moiety: A Key Interaction Point

The tert-butyl carbamate (-NH-Boc) group at the 3-position serves two potential purposes. The nitrogen and carbonyl oxygen of the carbamate linker can participate in hydrogen bonding interactions with amino acid residues in the kinase active site. The bulky tert-butyl group may provide steric hindrance that directs the compound into a specific conformation or could be involved in hydrophobic interactions.

It is also important to consider that the Boc-group can be labile under certain acidic or enzymatic conditions. While generally stable in biochemical assays, its fate in a cellular environment should be considered. Cleavage would unmask a primary amine (-NH₂), which would present a different set of potential interactions and physicochemical properties.

Compound Profile & Handling

A summary of the physicochemical properties of Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is presented below.

PropertyValue (Predicted/Typical)Rationale / Handling Instructions
Molecular FormulaC₁₅H₁₅F₃N₂O₂-
Molecular Weight328.29 g/mol -
SolubilityPredicted to be poorly soluble in water.Prepare stock solutions in 100% DMSO (e.g., 10-50 mM). Minimize aqueous buffer concentration in final assay wells.
StabilityStable at room temperature.Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles. Protect from light.
Purity>95%Verify purity by LC-MS or NMR before initiating screening to avoid false positives from impurities.

Kinase Screening Strategy: A Phased Approach

A successful screening campaign follows a logical progression or "funnel," moving from broad primary screens to more complex, physiologically relevant assays. This approach maximizes efficiency and minimizes resource expenditure on non-viable candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity cluster_2 Phase 3: Lead Optimization Compound Compound Library (Incl. Test Compound) Biochemical Primary Biochemical Assay (e.g., ADP-Glo™) Single High Concentration Compound->Biochemical IC50 IC₅₀ Determination (10-point dose response) Biochemical->IC50 'Hits' Cellular Cell-Based Assay (Target Engagement/ Phosphorylation) IC50->Cellular Potent Compounds Selectivity Kinome Selectivity Panel (>400 Kinases) Cellular->Selectivity MOA Mechanism of Action (ATP Competition) Selectivity->MOA Selective Compounds LeadOp Lead Optimization (SAR Studies) MOA->LeadOp

Figure 1: A typical kinase inhibitor screening funnel, progressing from broad biochemical assays to detailed mechanistic studies.

Protocol 1: Primary Biochemical Kinase Inhibition Assay

For the initial high-throughput screen (HTS), a universal, robust biochemical assay is recommended. ADP-detection assays are an industry standard because they are compatible with virtually any kinase, substrate-agnostic, and highly amenable to automation.[9]

Principle of the ADP-Glo™ Kinase Assay

This protocol is based on the Promega ADP-Glo™ system, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps:

  • Kinase Reaction: The kinase enzyme phosphorylates its substrate using ATP, producing ADP. The reaction is stopped, and remaining ATP is depleted.

  • ADP Detection: The ADP produced is converted back into ATP, which is then used as a substrate for luciferase, generating a luminescent signal that is directly proportional to kinase activity. Inhibition is measured as a decrease in luminescence.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP pSubstrate Phospho-Substrate Kinase->pSubstrate ADP_detect ADP ADP->ADP_detect Quantified in Step 2 Inhibitor Test Compound Inhibitor->Kinase Inhibits Reagent Detection Reagent ADP_detect->Reagent ATP_detect ATP Luciferase Luciferase ATP_detect->Luciferase Light Luminescent Signal Luciferase->Light Reagent->ATP_detect

Figure 2: Principle of the two-step ADP-Glo™ biochemical kinase assay.

Materials & Reagents
  • Test Compound: Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate

  • Kinase: Recombinant kinase of interest (e.g., ABL1, EGFR, etc.)

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase

  • Assay Plates: White, opaque, 384-well assay plates

  • Reagents:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

    • Dithiothreitol (DTT)

    • ATP solution

    • 100% DMSO

  • Controls:

    • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine)

    • Negative Control: DMSO vehicle

Step-by-Step Protocol for IC₅₀ Determination

This protocol assumes a final assay volume of 15 µL.[10]

  • Compound Plating: a. Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock. b. Transfer 150 nL of each compound dilution into the appropriate wells of the 384-well assay plate. c. Add 150 nL of DMSO to negative control wells ("100% activity") and 150 nL of a positive control inhibitor to positive control wells ("0% activity").

  • Enzyme Preparation: a. Thaw the kinase enzyme on ice. b. Prepare the 3X enzyme solution by diluting the kinase to 3X the final desired concentration in kinase buffer. The optimal enzyme concentration must be determined empirically to ensure the reaction is in the linear range (typically ~10-30% ATP conversion).[9]

  • Kinase Reaction Initiation: a. Prepare a 3X substrate/ATP solution by diluting the substrate and ATP to 3X their final desired concentrations in kinase buffer. Crucially, the ATP concentration should be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. [11] b. Add 5 µL of the 3X enzyme solution to each well containing the compound or DMSO. c. Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.[10] d. Add 5 µL of the 3X substrate/ATP solution to all wells to start the reaction. e. Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: a. Read the luminescence of the plate using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Average the signal from the negative control wells (Max Signal) and positive control wells (Min Signal).

    • For each test compound concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Generate IC₅₀ Curve:

    • Plot the Percent Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% inhibition is achieved).

Protocol 2: Cellular Target Engagement Assay

A positive result in a biochemical assay is promising, but it does not guarantee activity in a cellular context. A cell-based assay is a mandatory next step to confirm that the compound can penetrate cell membranes and inhibit the target kinase in its native environment.[12]

Rationale & Method Choice

The goal is to measure the inhibition of phosphorylation of a known downstream substrate of the target kinase. Western blotting is a classic method, but for higher throughput, an In-Cell ELISA format is recommended. This protocol outlines the general steps applicable to both.

Materials & Reagents
  • Cell Line: A human cell line known to express the target kinase and have detectable basal or stimulated phosphorylation of a key substrate (e.g., A549, HeLa, etc.).

  • Culture Medium: Appropriate medium, FBS, and supplements.

  • Stimulant (if required): Growth factor (e.g., EGF for EGFR) or chemical activator to stimulate the kinase pathway.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies:

    • Primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-STAT3).

    • Primary antibody for the total amount of the substrate protein (loading control).

    • Appropriate secondary antibodies (e.g., HRP-conjugated for Western, fluorescently-labeled for In-Cell ELISA).

Step-by-Step Protocol
  • Cell Plating: Seed cells in a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment. Incubate for 24 hours.

  • Compound Treatment: a. Serially dilute the test compound in serum-free media. b. Remove the culture media from the cells and replace it with the compound-containing media. c. Incubate for a set period (e.g., 2-4 hours) to allow for compound uptake and target engagement.

  • Kinase Stimulation (if necessary): If the pathway is not basally active, add a stimulant (e.g., EGF) for a short period (e.g., 15-30 minutes) at the end of the compound incubation.

  • Cell Lysis: a. Place the plate on ice and wash the cells once with cold PBS. b. Add cold lysis buffer to each well and incubate on ice for 15 minutes. c. Collect the cell lysates for analysis.

  • Phosphorylation Quantification:

    • For Western Blot: Determine protein concentration (BCA assay), run samples on an SDS-PAGE gel, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

    • For In-Cell ELISA: Fix cells in the plate, permeabilize, and probe with primary and secondary antibodies directly in the wells. Read the resulting signal on a plate reader.

Data Analysis
  • Quantify the signal intensity for both the phosphorylated substrate and the total substrate for each sample.

  • Normalize the phospho-signal to the total protein signal to correct for any differences in cell number.

  • Calculate the percent inhibition of phosphorylation relative to the stimulated, vehicle-treated control wells.

  • Plot the data to determine the cellular IC₅₀ value.

Data Interpretation & Next Steps

The correlation between biochemical and cellular assay data provides crucial insights.

Biochemical IC₅₀Cellular IC₅₀Possible InterpretationNext Steps
Potent (<1 µM)Potent (<1 µM)Ideal Candidate. Compound is potent, cell-permeable, and active in a physiological context.Proceed to selectivity profiling.
Potent (<1 µM)Weak (>10 µM) or InactivePoor Permeability or Efflux. The compound may not be entering the cell or is being actively pumped out.Medicinal chemistry to improve ADME properties.
Potent (<1 µM)Weak (>10 µM) or InactiveBoc-group Instability. The compound may be metabolized to an inactive form within the cell.Analyze cell lysate by LC-MS to identify metabolites.
Weak (>10 µM)N/ALow Potency. The compound is not a strong inhibitor of the target kinase.Consider SAR to improve potency or halt further investigation.

Upon confirmation of potent cellular activity, the immediate next step is to assess the compound's selectivity. This is achieved by screening it against a large panel of diverse kinases (e.g., the Eurofins DiscoverX KINOMEscan™ panel).[13] An ideal inhibitor will show high potency against the intended target with minimal activity against other kinases, particularly those within the same family, which is crucial for minimizing off-target effects and potential toxicity.

References

  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. (2021-11-15). [Link]

  • tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134 - PubChem. [Link]

  • tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (2018-03-14). [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01). [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018-12-10). [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026-01-20). [Link]

  • Kinase assays | BMG LABTECH. (2020-09-01). [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC - NIH. (2026-01-10). [Link]

  • Biotransformation of 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878), a novel 5-hydroxytryptamine (5-HT)1A agonist/5-HT3 antagonist, in human hepatic cytochrome P450 enzymes - PubMed. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). [Link]

  • Kinase inhibitors presenting a quinoline core (Neratinib and Cabozantinib) and the novel compound 3a. - ResearchGate. [Link]

  • WO1997036590A1 - 8-aminoquinolines - Google P
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025-07-01). [Link]

  • Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12). [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PubMed Central. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - NIH. (2021-06-19). [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. (2022-05-31). [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021-10-08). [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025-12-13). [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. [Link]

  • CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors - Books. (2018-11-06). [Link]

  • Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials | Request PDF - ResearchGate. [Link]

  • tert-butyl N-(3-fluoroanilino)carbamate | C11H15FN2O2 | CID 68177908 - PubChem. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

  • tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate 100mg - Dana Bioscience. [Link]

Sources

Application

Application Note: Advanced Characterization of Substituted Quinoline Derivatives

This guide serves as a high-level technical resource for the characterization of substituted quinoline derivatives, a scaffold ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitors, and fluoroquinolone antib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for the characterization of substituted quinoline derivatives, a scaffold ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitors, and fluoroquinolone antibiotics.

Introduction: The Regioisomer Challenge

In medicinal chemistry, the synthesis of substituted quinolines (via Skraup, Friedländer, or Combes synthesis) frequently yields regioisomeric mixtures (e.g., 5- vs. 8-substitution or 6- vs. 7-substitution). These isomers often possess identical mass and nearly identical polarity, making separation and explicit structural assignment the primary bottleneck in lead optimization.

This guide moves beyond basic verification, focusing on definitive regiochemical assignment and isomeric purity profiling .

Structural Elucidation: Definitive Regiochemistry

A. NMR Spectroscopy: The "Spatial Proximity" Protocol

Standard 1D


H NMR is often insufficient for distinguishing between remote isomers (e.g., 6-bromoquinoline vs. 7-bromoquinoline) due to overlapping aromatic multiplets. The following protocol utilizes dipolar coupling (NOE) to map the substitution pattern relative to the distinct quinoline nitrogen.
Protocol: 2D-NMR Assignment Workflow
  • Sample Prep: Dissolve 5–10 mg of sample in DMSO-

    
     (preferred over CDCl
    
    
    
    to prevent aggregation-induced broadening).
  • Step 1: Anchor Identification (

    
    H & COSY): 
    
    • Identify H-2 (typically the most deshielded doublet/singlet,

      
       8.8–9.2 ppm).
      
    • Identify H-3 and H-4 via COSY coupling to H-2.

  • Step 2: Ring System Connection (HMBC):

    • Use long-range coupling (

      
      ) from H-4 to identify C-9  (bridgehead carbon).
      
    • This links the pyridine ring to the benzene ring.

  • Step 3: Regioisomer Confirmation (NOESY/ROESY):

    • Critical Step: Irradiate or correlate substituents.

    • Scenario A (4-position substitution): If a substituent is at position 4, a NOESY correlation to H-5 confirms the orientation.

    • Scenario B (N-alkylation vs. O-alkylation): For quinolones, NOE between the alkyl group and H-2/H-8 distinguishes

      
      -alkyl (quinoline) from 
      
      
      
      -alkyl (quinolinyl ether).

Diagnostic Shifts (General Rule):

  • EWG at C-6: Deshields H-5 and H-7 significantly.

  • EDG at C-6: Shields H-5 and H-7 (upfield shift).

B. Mass Spectrometry: Fragmentation Logic

While isomers share a parent ion


, their fragmentation energy landscapes differ.
  • Primary Fragmentation: The loss of neutral HCN (27 Da) is the hallmark of the quinoline core.

  • Differentiation Strategy:

    • 8-substituted quinolines often show a "ortho-effect" if the substituent contains a hydrogen donor (e.g., -OH, -NH2), facilitating unique water loss or cyclization transitions not possible for 5-, 6-, or 7-isomers.

    • Methoxy-quinolines: 8-methoxy isomers often lose

      
       (15 Da) more readily than 6-methoxy isomers due to stabilization of the resulting radical cation by the ring nitrogen.
      

Purity & Separation: HPLC Method Development

Separating quinoline isomers (e.g., Quinoline vs. Isoquinoline, or 6-Cl vs. 7-Cl derivatives) requires exploiting subtle differences in


-electron density rather than just hydrophobicity.
Protocol: Enhanced Selectivity HPLC
ParameterRecommendationRationale
Stationary Phase Phenyl-Hexyl or PFP (Pentafluorophenyl) Standard C18 interacts only via hydrophobicity. Phenyl phases engage in

-

stacking, resolving isomers based on electron density differences.
Mobile Phase pH pH 6.8 - 7.5 (Ammonium Bicarbonate)Quinoline pKa

4.9. At low pH (2-3), the nitrogen is protonated (

), reducing

-interaction capability. Operating at neutral pH keeps the base neutral, maximizing

-selectivity.
Organic Modifier Methanol Methanol allows for stronger

-interactions with the stationary phase compared to Acetonitrile (which can suppress

-

overlap).
Detection UV 230 nm & 320 nm 230 nm for high sensitivity; 320 nm is specific to the conjugated quinoline system, reducing background noise.

Step-by-Step Optimization:

  • Screening: Inject mixture on a Phenyl-Hexyl column with a 5-95% MeOH gradient at pH 7.0.

  • Resolution Check: If resolution (

    
    ) < 1.5, switch to a PFP column (fluorine atoms interact strongly with electron-rich quinolines).
    
  • Peak Tailing: If basic nitrogen causes tailing, add 10 mM Triethylamine (TEA) as a silanol blocker, or use an end-capped "Hybrid" particle column.

Physicochemical Profiling Protocols

pKa Determination (Potentiometric)

Quinoline basicity is tunable. Accurate pKa is vital for predicting lysosomal trapping (a mechanism for antimalarial activity).

  • Preparation: Prepare a

    
     M solution of the derivative in water/methanol (if solubility is low).
    
  • Titration: Titrate with 0.1 M HCl under

    
     atmosphere.
    
  • Data Analysis: The inflection point of the pH vs. volume curve represents the pKa.

    • Note: Electron-withdrawing groups (e.g., -NO

      
       at C-6) can drop pKa to ~2.0. Electron-donating groups (e.g., -OMe) can raise it to ~6.0.
      

Visualization of Workflows

Diagram 1: Structural Elucidation Decision Tree

This logic flow guides the researcher from crude mixture to assigned structure.

QuinolineCharacterization Start Crude Quinoline Derivative HPLC HPLC Purity Check (Phenyl-Hexyl Column) Start->HPLC Pure Single Peak? HPLC->Pure Prep Prep-HPLC Purification Pure->Prep No (Mixture) MS HRMS (ESI+) Confirm [M+H]+ & HCN Loss Pure->MS Yes Prep->HPLC NMR_1D 1H NMR (DMSO-d6) Identify H-2 (Deshielded) MS->NMR_1D NMR_2D 2D NMR Cascade NMR_1D->NMR_2D NOESY NOESY/ROESY Spatial Proximity Check NMR_2D->NOESY Ambiguous Region Assign Definitive Regioisomer Assignment NOESY->Assign Correlate N-Subst to Ring Protons

Caption: Workflow for the isolation and structural assignment of quinoline regioisomers, prioritizing non-covalent interactions (NOE) for final confirmation.

Diagram 2: HPLC Method Development Loop

A self-validating loop for separating difficult isomers.

HPLC_Method Input Isomeric Mixture Col_Select Column Selection (Phenyl-Hexyl vs C18) Input->Col_Select pH_Select Mobile Phase pH (Target: Neutral pH 7) Col_Select->pH_Select Pi-Pi Strategy Run Gradient Run (MeOH/Buffer) pH_Select->Run Check Resolution > 1.5? Run->Check Optimize Switch to PFP Column or Adjust Temp Check->Optimize No Final Validated Method Check->Final Yes Optimize->Run

Caption: Iterative HPLC development strategy focusing on pi-pi interactions for quinoline isomer separation.

References

  • BenchChem. (2025).[1][2][3][4] Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Retrieved from

  • MDPI. (2025). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from

  • Canadian Science Publishing. (1965). Mass Spectra of Oxygenated Quinolines. Retrieved from

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from

  • Boğaziçi University. A Computational Approach to Evaluate the pKa's of Quinazoline Derivatives. Retrieved from

Sources

Method

Application Note: Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate as a Strategic Intermediate

Executive Summary Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate (CAS: 1447607-03-5) is a high-value, protected heterocyclic building block designed to accelerate Structure-Activity Relationship (SAR) exploration i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate (CAS: 1447607-03-5) is a high-value, protected heterocyclic building block designed to accelerate Structure-Activity Relationship (SAR) exploration in medicinal chemistry.

This compound serves as a stable, "masked" precursor to 3-amino-8-(trifluoromethyl)quinoline , a privileged scaffold in kinase inhibitor and GPCR ligand discovery. By incorporating the metabolically stable trifluoromethyl (


) group at the 8-position and a protected amine at the 3-position, this intermediate allows researchers to bypass hazardous ring-construction steps (e.g., Skraup syntheses with fluorinated anilines) and directly access late-stage diversification points.
Key Advantages[1]
  • Metabolic Blocking: The 8-

    
     group blocks oxidative metabolism at a typically vulnerable site on the quinoline ring.
    
  • Lipophilicity Modulation: Enhances membrane permeability and alters the pKa of the quinoline nitrogen.

  • Synthetic Efficiency: Eliminates 3–4 steps of low-yielding heterocyclic synthesis, providing a direct route to library generation.

Chemical Properties & Handling[1][2]

PropertySpecification
CAS Number 1447607-03-5
Molecular Formula

Molecular Weight 312.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in water.
Storage 2–8°C, desiccated. Stable for >2 years if protected from moisture/acid.
Hazards Irritant. Standard PPE (gloves, goggles, lab coat) required.

Expert Insight: The presence of the electron-withdrawing


 group and the electron-deficient quinoline ring renders the Boc-protected amine relatively stable. However, the lipophilicity is significant (cLogP ~ 3.5). For biological assays, stock solutions should be prepared in DMSO.

Synthetic Utility & Mechanism[3]

The primary utility of this intermediate lies in its controlled deprotection to release the 3-amino heteroaryl moiety. This amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the quinoline ring. Consequently, downstream coupling protocols must be tuned to account for this reduced reactivity.

Strategic Workflow

The following diagram illustrates the strategic advantage of using this intermediate versus de novo synthesis.

G Start De Novo Synthesis (Skraup/Combes) Intermediates Multiple Steps (Low Yield, Hazardous) Start->Intermediates Harsh Conditions Target 3-Amino-8-CF3-Quinoline Intermediates->Target Coupling Step 2: Diversification (Amides, Ureas, Buchwald) Target->Coupling Reagent Tert-butyl 8-(trifluoromethyl) quinolin-3-ylcarbamate (Starting Material) Deprotection Step 1: Acidic Deprotection (TFA or HCl) Reagent->Deprotection Quant. Yield Deprotection->Target Free Base Formation Library Drug Candidate Library (Kinase Inhibitors, GPCRs) Coupling->Library

Caption: Comparative workflow showing the efficiency of using the Boc-protected intermediate versus de novo ring construction.

Detailed Experimental Protocols

Protocol A: Boc-Deprotection (TFA Method)

Objective: To generate the free amine 3-amino-8-(trifluoromethyl)quinoline for subsequent coupling.

Reagents:

  • Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10–20 equiv)

  • Dichloromethane (DCM) (0.1 M concentration)

  • Sat.

    
     or 1N NaOH (for neutralization)
    

Procedure:

  • Dissolution: Dissolve the starting carbamate in anhydrous DCM in a round-bottom flask. Cool to 0°C.[1]

  • Acid Addition: Add TFA dropwise over 5 minutes. The solution may darken slightly.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product is more polar and UV active).

  • Workup (Critical Step):

    • Note: The product contains a basic quinoline nitrogen and an exocyclic amine. It can form a bis-salt.

    • Remove volatiles under reduced pressure.[1]

    • Redissolve the residue in DCM.

    • Slowly quench with saturated aqueous

      
       until pH > 8.
      
    • Extract with DCM (3x). Dry combined organics over

      
      , filter, and concentrate.[1]
      
  • Purification: The free amine is often pure enough for the next step. If necessary, purify via flash chromatography (Gradient: 0–5% MeOH in DCM).

Protocol B: Amide Coupling (HATU Method)

Objective: Coupling the released amine with a carboxylic acid (R-COOH) to form an amide bond. Challenge: The 3-amino group is electron-deficient. Standard EDC/HOBt conditions may be too slow. HATU or acid chlorides are recommended.

Reagents:

  • 3-amino-8-(trifluoromethyl)quinoline (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid in DMF (0.2 M).

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 5 minutes to form the activated ester.

  • Add the 3-amino-8-(trifluoromethyl)quinoline (from Protocol A).

  • Stir at RT for 12–18 hours. If conversion is low, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry and concentrate.

Applications & Case Studies

Kinase Inhibitor Development

The 3-aminoquinoline scaffold mimics the adenosine ring of ATP.

  • Mechanism: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor for the hinge region of kinases.

  • Role of 8-

    
    :  It fills hydrophobic pockets (gatekeeper residues) and prevents metabolic hydroxylation at the 8-position, a common clearance pathway for quinolines.
    
  • Reference Context: Similar 3-aminoquinoline derivatives have been explored in inhibitors for MEK and PI3K pathways.

Fluorescent Probes

8-substituted quinolines often exhibit solvatochromic fluorescence.

  • Application: The 3-amino derivative can be derivatized with sulfonyl chlorides to create environmentally sensitive probes for imaging lipid droplets or protein binding sites. The

    
     group modulates the quantum yield by altering the electron density of the ring system.
    
"Click" Chemistry & Library Synthesis

The Boc-protected intermediate is ideal for Diversity-Oriented Synthesis (DOS) .

  • Workflow:

    • Perform C-H activation or halogenation at the 4 or 5 positions while the Boc group is still on (directing group effects).

    • Remove Boc.

    • Diversify the amine.

Troubleshooting & FAQs

IssueProbable CauseSolution
Incomplete Deprotection TFA concentration too low.Increase TFA ratio to 20% v/v in DCM. Ensure anhydrous conditions.
Low Yield in Coupling Low nucleophilicity of amine.Switch from EDC coupling to acid chloride or HATU/HOAt. Heat reaction to 60°C.
Product Trapped in Aqueous Amphoteric nature of product.During extraction, ensure pH is clearly basic (pH 9-10) to keep the amine in the organic phase.
Regioselectivity (if functionalizing ring) Steric bulk of 8-

.
The 8-position is blocked. Electrophilic substitution will likely favor the 5-position.

References

  • Compound Data: Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate. CAS: 1447607-03-5.[2][3][4] Commercially available via Sigma-Aldrich, Chem-Impex.

  • Quinoline Scaffolds in Malaria: Tafenoquine and 8-aminoquinoline analogs.[1] (Context for 8-position substitution stability).

  • Fluorescent Probes: Selective synthesis of substituted amino-quinoline derivatives by C-H activation.[5] Scientific Reports, 2019.

  • Medicinal Chemistry of Fluorine:The Role of Trifluoromethyl Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for

    
     metabolic stability). 
    
  • Synthetic Methodology: Synthesis of 3-aminoquinolines via Buchwald-Hartwig amination. (General protocol adaptation).

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in Boc protection of amines and how to avoid them.

Welcome to the technical support center for the N-tert-butyloxycarbonyl (Boc) protection of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-tert-butyloxycarbonyl (Boc) protection of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and side reactions encountered during this fundamental transformation in organic synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to provide not only solutions but also the underlying chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the Boc protection of amines in a direct question-and-answer format.

Question 1: My reaction yield is very low or the reaction is not going to completion. What are the common causes and how can I fix this?

Low conversion is a frequent issue, often stemming from the reactivity of the amine substrate or suboptimal reaction conditions.

Possible Causes & Solutions

CauseScientific ExplanationTroubleshooting & Prevention Steps
Low Nucleophilicity of the Amine Amines with adjacent electron-withdrawing groups (e.g., anilines with nitro groups) or significant steric hindrance are less nucleophilic and react slowly with Boc₂O.[1]1. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period (e.g., 24-48 hours) or gently heat the mixture (e.g., to 40-50°C), monitoring carefully for byproduct formation.[1] 2. Use a More Effective Base/Catalyst: The addition of a catalytic amount (e.g., 0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive intermediate with Boc₂O.[2] 3. Change the Solvent System: Using alcohols like methanol can accelerate the Boc protection of primary amines by stabilizing the transition state through hydrogen bonding.[3]
Steric Hindrance Highly substituted amines, particularly secondary amines with bulky groups (e.g., N-Boc-N-methyl-L-valine), present a significant steric barrier to the approach of the electrophilic Boc₂O.[1]1. Increase Reagent Equivalents: Use a larger excess of Boc₂O (e.g., 1.5-2.0 equivalents). 2. Employ Forcing Conditions: As with low nucleophilicity, increasing the temperature can help overcome the activation energy barrier.[1] 3. Consider Alternative Reagents: For extremely challenging cases, reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) may be more effective.
Incorrect Stoichiometry or Reagent Quality An insufficient amount of Boc₂O will naturally lead to incomplete conversion. Additionally, Boc₂O can degrade over time, especially if exposed to moisture.1. Verify Reagent Amount: Double-check calculations for all reagents. It is common practice to use a slight excess of Boc₂O (1.1-1.2 equivalents). 2. Use Fresh Reagent: If the Boc₂O is old or has been improperly stored, use a fresh bottle. 3. Purify Amine: Ensure the starting amine is pure and free from non-basic impurities or hydrochloride salts that would consume the base.
Amine is Present as a Salt If the starting amine is a hydrochloride (HCl) or other acid salt, it will not be nucleophilic. The added base will be consumed neutralizing the salt before it can facilitate the reaction.1. Add Additional Base: Use at least one extra equivalent of base to neutralize the amine salt. 2. Pre-neutralization: Perform a preliminary extraction. Dissolve the amine salt in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract the free amine into an organic solvent. Dry the organic layer and use the resulting solution directly.[4]
Troubleshooting Workflow: Low Reaction Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues in Boc protection reactions.

low_yield_troubleshooting start Low Yield / Incomplete Reaction check_reagents Are reagents stoichiometric and pure? start->check_reagents check_amine Is the amine sterically hindered or electron-deficient? check_conditions Are reaction conditions optimal? check_amine->check_conditions No solution_amine Increase Temperature (40-50°C) Increase Reaction Time Add catalytic DMAP check_amine->solution_amine Yes amine_salt Is the amine an acid salt (e.g., HCl)? check_conditions->amine_salt No solution_conditions Switch to a different solvent (e.g., THF, CH₃CN, or add MeOH) Ensure adequate stirring check_conditions->solution_conditions Yes check_reagents->check_amine No solution_reagents Use fresh Boc₂O Use 1.1-1.5 eq. Boc₂O check_reagents->solution_reagents Yes solution_amine_salt Add 1 extra equivalent of base OR Pre-neutralize and extract free amine amine_salt->solution_amine_salt Yes end_node Reaction Optimized amine_salt->end_node No solution_amine->end_node solution_conditions->end_node solution_reagents->end_node solution_amine_salt->end_node

Caption: A decision tree for troubleshooting low yields in Boc protection.

Question 2: I'm seeing an unexpected, less polar byproduct in my TLC/LCMS analysis. What could it be?

The formation of a less polar byproduct often points to over-protection, specifically the formation of a di-Boc derivative.

Possible Cause: Di-tert-butyloxycarbonylation (Double Boc Protection)

  • Mechanism: Primary amines (R-NH₂) can react with a second molecule of Boc₂O to form a di-Boc protected amine (R-N(Boc)₂). This is particularly prevalent when using a large excess of Boc₂O and/or a catalyst like DMAP.[2] The resulting di-Boc compound is significantly less polar than the mono-Boc product.

  • Identification: The mass of the byproduct will correspond to [M + 100] relative to the desired mono-Boc product, where M is the mass of the mono-Boc amine.

Solutions and Preventative Measures

  • Control Stoichiometry: Carefully limit the amount of Boc₂O to 1.05-1.1 equivalents relative to the primary amine.

  • Avoid DMAP if Possible: While DMAP is an excellent catalyst, it is known to promote the formation of di-Boc and other side products.[2] If the reaction proceeds without it, even if slowly, it is often cleaner.

  • Catalyst-Free Conditions in Water: Performing the reaction in water without a catalyst has been shown to be highly chemoselective, affording mono-N-Boc derivatives without the formation of N,N-di-t-Boc byproducts.[5]

  • Removal of Di-Boc Product: The di-Boc group is more labile than the mono-Boc group. Selective cleavage can sometimes be achieved under carefully controlled mild acidic conditions, though this can be challenging to perform selectively. Chromatographic separation is the most reliable method for removal.

Mechanism: Formation of Di-Boc Byproduct

This diagram illustrates the stepwise reaction leading to the undesired di-Boc protected amine.

di_boc_formation cluster_step1 Step 1: Desired Reaction cluster_step2 Step 2: Side Reaction amine R-NH₂ Primary Amine mono_boc R-NH(Boc) Mono-Boc Product amine->mono_boc + (Boc)₂O boc2o1 Boc-O-Boc (Boc)₂O di_boc R-N(Boc)₂ Di-Boc Byproduct mono_boc->di_boc + Excess (Boc)₂O (often + DMAP) boc2o2 Boc-O-Boc (Boc)₂O

Caption: Pathway showing the formation of the di-Boc side product.

Question 3: My starting material contains a hydroxyl (-OH) group, and I'm getting multiple products. How do I achieve selective N-protection?

The protection of amino alcohols presents a challenge due to the nucleophilicity of the hydroxyl group.

Possible Side Reactions

  • O-Boc Protection: The hydroxyl group can be acylated by Boc₂O to form a tert-butyl carbonate, especially under basic conditions with a catalyst like DMAP.[2]

  • Oxazolidinone Formation: For 1,2-amino alcohols, an intramolecular cyclization can occur, leading to the formation of a stable five-membered oxazolidinone ring. This is a common and often irreversible side reaction.[5]

Solutions for Selective N-Protection

  • pH Control: Running the reaction under slightly basic aqueous conditions (e.g., using NaHCO₃) often favors N-acylation. The amine is sufficiently deprotonated to be nucleophilic, while the alcohol (being less acidic) is less likely to react.

  • Catalyst-Free Conditions in Water: As demonstrated by Chakraborti et al., performing the N-tert-butyloxycarbonylation of amino alcohols in water without a catalyst can afford the desired N-Boc protected derivatives chemoselectively, with no oxazolidinone formation observed.[5]

  • Choice of Solvent: Aprotic solvents can sometimes favor O-acylation. Using a biphasic system (e.g., Dichloromethane/water) with a phase-transfer catalyst can enhance N-selectivity.

  • Orthogonal Protection: If selectivity remains an issue, it may be necessary to first protect the hydroxyl group with a protecting group that is stable to the Boc protection conditions (e.g., a silyl ether like TBDMS) and can be removed later under different conditions.

Frequently Asked Questions (FAQs)

What is the general mechanism of Boc protection?

The Boc protection of an amine is a nucleophilic acyl substitution reaction.

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[6][7]

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

  • Elimination & Deprotonation: The intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion readily breaks down into carbon dioxide (gas) and a tert-butoxide anion.[7]

  • Proton Transfer: The strong basicity of the generated tert-butoxide allows it to deprotonate the now-protonated amine, yielding the neutral N-Boc protected product and tert-butanol.[6][7]

General Reaction Mechanism

boc_protection_mechanism reactants R-NH₂ + (Boc)₂O intermediate [Tetrahedral Intermediate] reactants->intermediate Nucleophilic Attack products R-NH(Boc) + t-BuOH + CO₂ intermediate->products Collapse & Decarboxylation

Caption: Simplified mechanism of amine Boc protection.

What are the standard reaction conditions for Boc protection?

While conditions must be optimized for each substrate, a typical starting protocol is as follows.[8]

ComponentCommon ChoicesTypical AmountPurpose
Amine Primary or Secondary Amine1.0 eqSubstrate
Boc Reagent Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.5 eqElectrophile
Base NaHCO₃, K₂CO₃, NaOH, Triethylamine (TEA), DIPEA1.5 - 3.0 eqDeprotonates amine/neutralizes acid
Solvent THF, Dioxane, Acetonitrile, Dichloromethane (DCM), Water, or biphasic mixtures-Dissolves reactants
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP)0.05 - 0.1 eqAccelerates reaction
Temperature 0°C to Room Temperature (20-25°C)-Controls reaction rate
Time 2 - 24 hours-Reaction duration
How do I remove the Boc group (deprotection)?

The Boc group is designed to be labile under acidic conditions.[6] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group to form the stable tert-butyl cation, which is then quenched.[6]

Common Deprotection Methods:

  • Trifluoroacetic Acid (TFA): The most common method. Typically, a solution of 20-50% TFA in a solvent like DCM is used at room temperature. The reaction is usually rapid (15-60 minutes).[8][9]

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) is also highly effective and provides the product as the hydrochloride salt.[8]

  • Thermal Deprotection: In some cases, particularly for substrates sensitive to strong acids, heating the Boc-protected amine can cause thermolytic cleavage of the group.[10][11]

Important Note on Deprotection: The tert-butyl cation formed during deprotection is electrophilic and can react with sensitive functional groups (e.g., tryptophan or cysteine residues in peptides). It is standard practice to include a "scavenger" like triisopropylsilane (TIPS) or thioanisole in the deprotection cocktail to trap this cation.[9]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol is a standard starting point for the Boc protection of a simple primary amine.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq).

  • Dissolution: Dissolve the amine in a suitable solvent (e.g., a 1:1 mixture of THF and water, 10 mL per mmol of amine).

  • Base Addition: Add the base, for example, sodium bicarbonate (NaHCO₃, 2.0 eq). Stir the mixture until the solids are dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Boc₂O Addition: In a separate vial, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a small amount of the reaction solvent (e.g., THF). Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting amine is consumed.

  • Workup:

    • Remove the organic solvent (THF) under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate (3 x volume).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Boc-Protected Amine using TFA

This protocol describes the standard method for cleaving a Boc group.

  • Preparation: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM, 10 mL per mmol).

  • Scavenger (Optional but Recommended): If the substrate contains sensitive functional groups, add a scavenger such as triisopropylsilane (TIPS, 1.1 eq).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA, 10 eq, often used as a 50% solution in DCM) to the stirring solution. Gas evolution (isobutylene) may be observed.

  • Reaction: Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LCMS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Co-evaporate with toluene (2 x volume) to ensure all residual TFA is removed.

    • The resulting product is the TFA salt of the amine. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.

    • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

References

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. [Link]

  • Kavanagh, R. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2017). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 22(11), 1933. [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. [Link]

  • Organic Chemistry. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]

  • Nartey, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23237–23244. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Organic & Biomolecular Chemistry. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. RSC. [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

  • Li, W., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]

  • Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. [Link]

  • ResearchGate. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines | Request PDF. [Link]

Sources

Optimization

Friedländer Quinoline Synthesis: A Technical Guide to Managing Tar Formation

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for a common and persistent challenge in this classic reaction: the formation of tar. Authored from the perspective of a Senior Application Scientist, this document synthesizes mechanistic understanding with field-proven troubleshooting strategies to help you optimize your reaction outcomes and achieve higher yields of your target quinoline derivatives.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the causes and management of tar formation during the Friedländer synthesis.

Q1: What is the primary chemical origin of tar in the Friedländer synthesis?

A1: Tar formation, which appears as a dark, viscous, and often intractable byproduct, is primarily the result of uncontrolled side reactions. The main culprits are intermolecular aldol condensations of the carbonyl starting materials, particularly the ketone or aldehyde containing the α-methylene group.[1][2] Under harsh reaction conditions, such as high temperatures and the presence of strong acid or base catalysts, these self-condensation reactions can accelerate, leading to the formation of complex polymeric byproducts that constitute the tar.[1][3]

Q2: How does the choice of catalyst—acid vs. base—influence tar formation?

A2: Both acid and base catalysts can promote the desired cyclocondensation, but they also influence different side reaction pathways.[3][4]

  • Base Catalysis: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) readily deprotonate the α-methylene ketone, which is a necessary step for the reaction. However, this also strongly promotes the self-aldol condensation of the ketone, a major pathway to tar formation.[2][3] Slow addition of the carbonyl component can sometimes mitigate this.[2]

  • Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) activate the carbonyl groups, facilitating the condensation steps.[5] However, high temperatures often required with these traditional catalysts can lead to degradation of starting materials and products, also contributing to tarring.[1][6] The choice is highly substrate-dependent, and for sensitive materials, a milder catalyst is often the better approach.[2]

Q3: What role does temperature play, and is "hotter" always faster and better?

A3: Temperature is a critical but double-edged sword. While higher temperatures increase the rate of the desired Friedländer annulation, they disproportionately accelerate the side reactions leading to tar.[1] It is a common misconception that simply increasing the heat will drive a sluggish reaction to completion. More often, it drives the reaction towards polymerization and degradation. The optimal approach is to identify the lowest temperature that allows for a reasonable reaction rate.[1] Modern techniques like microwave-assisted synthesis can be advantageous as they provide rapid and uniform heating, often resulting in higher yields and fewer byproducts in shorter reaction times.[2]

Q4: Can solvent choice help in minimizing tar?

A4: Absolutely. The solvent influences the solubility of reactants and intermediates and can affect reaction kinetics. In some modern protocols, solvent-free conditions have proven effective, simplifying workup and reducing solvent-related side reactions.[1][7] In other cases, ionic liquids have been used to act as both the solvent and the catalyst, providing a more controlled reaction environment that can suppress tar formation.[1][8][9] For microwave-assisted reactions, a more polar solvent like DMF or ethanol can improve energy absorption and solubility.[6]

Troubleshooting Guide: From Tarry Mixtures to Pure Quinolines

This section provides direct, actionable advice for specific problems encountered during the experiment.

Issue 1: My reaction mixture turns dark and viscous almost immediately.

  • Probable Cause: The reaction is proceeding too quickly and uncontrollably, leading to rapid polymerization. This is common with highly reactive substrates or overly aggressive catalytic conditions.

  • Recommended Solutions:

    • Lower the Reaction Temperature: Immediately reduce the heat. Starting the reaction at a lower temperature and gradually increasing it can provide better control.

    • Control Catalyst Addition: Instead of adding the catalyst all at once, add it portion-wise or via syringe pump over a period of time to control the initial exotherm and reaction rate.[1]

    • Switch to a Milder Catalyst: If using a strong acid or base (e.g., H₂SO₄, KOH), consider a milder alternative. See the catalyst comparison table below for options like molecular iodine, heteropolyacids, or various Lewis acids.[1][5][7]

Issue 2: The yield of my desired quinoline is low, and I have a significant amount of tar, making purification difficult.

  • Probable Cause: Sub-optimal reaction conditions are favoring the side reactions (aldol condensation, polymerization) over the desired intramolecular cyclization.

  • Recommended Solutions:

    • Systematic Catalyst Screening: The "best" catalyst is often substrate-dependent. Screen a variety of catalysts to find one that promotes the reaction efficiently at a lower temperature. Modern catalysts like nanoparticles (e.g., NiO, SiO₂) or recyclable heteropolyacids have shown promise in improving yields and selectivity.[1]

    • Optimize Temperature and Time: Run a matrix of experiments at different temperatures and reaction times. Monitor progress by Thin-Layer Chromatography (TLC) to identify the point of maximum product formation before significant degradation occurs.

    • Consider a "Domino" Approach: If starting from a nitro-analogue, an in-situ reduction followed by Friedländer cyclization using reagents like iron in acetic acid can be a high-yielding one-pot alternative that avoids harsh conditions.[10][11]

Issue 3: I'm using an unsymmetrical ketone and getting a mixture of regioisomers along with tar.

  • Probable Cause: The reaction is not regioselective, with condensation occurring at both α-methylene groups of the ketone. This is a known challenge in the Friedländer synthesis.[12]

  • Recommended Solutions:

    • Use a Regioselective Catalyst System: Certain catalytic systems can favor the formation of one isomer over the other. For instance, some ionic liquids or specialized amine catalysts have been reported to improve regioselectivity.[3]

    • Modify the Substrate: Introducing a directing group or a phosphoryl group on one α-carbon of the ketone can force the reaction to proceed with the desired regiochemistry.[3]

    • Use an Imine Analogue: To avoid side reactions and improve selectivity, the imine analogue of the o-aminoaryl carbonyl compound can be used in place of the amine itself.[3]

Visual Guides: Mechanisms and Workflows

Friedlander_Mechanism cluster_main Main Friedländer Pathway cluster_tar Tar Formation Pathway 2-Aminoaryl Ketone 2-Aminoaryl Ketone α-Methylene Ketone α-Methylene Ketone Aldol Adduct Aldol Adduct Unsaturated Carbonyl Unsaturated Carbonyl Imine Intermediate Imine Intermediate Quinoline Product Quinoline Product α-Methylene Ketone_side α-Methylene Ketone Self-Condensation Self-Aldol Condensation Polymeric Byproducts Polymeric Byproducts (Tar)

Troubleshooting_Workflow start Experiment Start: Friedländer Synthesis observe Observation: Significant Tar Formation? start->observe check_temp Is Temperature >100°C? observe->check_temp Yes success Outcome: Improved Yield, Reduced Tar observe->success No check_cat Using Strong Acid/Base? check_temp->check_cat No action_temp Action: Lower Temperature (e.g., 80°C) check_temp->action_temp Yes action_cat Action: Switch to Milder Catalyst (I₂, Ionic Liquid, etc.) check_cat->action_cat Yes action_addition Action: Add Ketone/Catalyst Slowly check_cat->action_addition No monitor Monitor by TLC action_temp->monitor action_cat->monitor action_addition->monitor monitor->success Improvement fail No Improvement: Re-evaluate Substrates & Purity monitor->fail No Improvement

Data Summary & Experimental Protocols

For ease of comparison, the following table summarizes various catalytic systems and their typical performance in managing side reactions.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
KOH / NaOH Reflux in Ethanol/WaterInexpensive, readily availableProne to self-aldol condensation, often requires high temps, significant tar formation.[1]
H₂SO₄ / p-TsOH High Temp (120-180 °C), often solvent-freeStrong catalysis, effective for less reactive substratesHarsh conditions, can cause degradation and charring, difficult workup.[1][3]
**Molecular Iodine (I₂) **80-100 °C, Solvent or Solvent-freeMilder, efficient, simple workup (wash with Na₂S₂O₃)Can be substrate-specific, potential for halogenated byproducts.[6]
Ionic Liquids 100-120 °CCan act as both solvent and catalyst, recyclable, controlled environment.[1][8]Higher cost, potential viscosity issues.
Nanoparticles (SiO₂, NiO) Varies (e.g., 120 °C, microwave)High efficiency and selectivity, can lead to higher yields with less tar.[1]Catalyst synthesis required, potential for leaching.
Heteropolyacids 80-120 °CRecyclable, efficient, environmentally friendlier.[1][7]May not be commercially available, preparation needed.
Protocol 1: Molecular Iodine-Catalyzed Friedländer Annulation[6]

This protocol offers a milder alternative to traditional strong acid or base catalysis, often reducing tar formation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (I₂, 0.2 mmol, 20 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. If using a solvent, toluene or ethanol can be used. Solvent-free conditions are also often effective.

  • Monitoring: Monitor the reaction progress by TLC until the starting 2-aminoaryl ketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the crude mixture in ethyl acetate (20 mL).

  • Purification: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to remove the iodine, followed by a brine wash (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis[2]

This protocol leverages microwave irradiation for rapid, uniform heating, which can minimize the formation of thermal degradation byproducts.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and a suitable catalyst (e.g., p-TsOH, 10 mol%) in a microwave-compatible solvent like ethanol or DMF (3-5 mL).

  • Reaction: Place the vessel in a microwave reactor. Irradiate at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes). Note: Power settings may need to be optimized to avoid overheating.

  • Monitoring: After the initial irradiation period, cool the vessel and check the reaction progress by TLC. If incomplete, irradiate for an additional short period.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (20 mL).

  • Purification: Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL) to neutralize the acid catalyst, followed by a brine wash (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • McEwen, W. E., et al. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A New and Efficient Procedure for Friedländer Synthesis of Quinolines in Low Melting Tartaric Acid-Urea Mixtures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

  • Sci-Hub. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports. Retrieved from [Link]

  • MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying isoquinoline from crude product of coal tar.
  • ResearchGate. (n.d.). Mechanism for the Friedländer reaction under acidic conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • The Korean Institute of Chemical Engineers. (2016). The Purification of Coal Tar by the Addition of Quinoline and Zn(OH)2. Korean Chemical Engineering Research. Retrieved from [Link]

  • SciSpace. (2022). A comprehensive review of primary strategies for tar removal in biomass gasification. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of coal tar.
  • National Center for Biotechnology Information. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • Journal of Sustainable Energy & Environment. (n.d.). Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. Retrieved from [Link]

  • MDPI. (n.d.). Improvement of the Crude Glycerol Purification Process Derived from Biodiesel Production Waste Sources through Computational Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Retrieved from [Link]

Sources

Troubleshooting

Selective deprotection of N-Boc groups in the presence of other sensitive groups.

Technical Support Center: Selective N-Boc Deprotection Welcome to the technical support center for navigating the complexities of selective N-Boc deprotection. This resource is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective N-Boc Deprotection

Welcome to the technical support center for navigating the complexities of selective N-Boc deprotection. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in selectively removing the tert-butyloxycarbonyl (Boc) protecting group from nitrogen atoms without affecting other sensitive functionalities within a molecule. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section tackles specific problems you might be facing at the bench. Each entry is structured as a question you might ask, followed by a detailed, expert-driven answer.

Question 1: "My N-Boc deprotection is incomplete or sluggish, even with standard TFA/DCM conditions. What's going on and how can I fix it?"

Answer:

This is a frequent challenge, and the root cause often lies in substrate-specific effects or suboptimal reaction conditions. Let's break down the potential issues and solutions.

Underlying Causes & Mechanistic Insights:

The standard mechanism for Boc deprotection with trifluoroacetic acid (TFA) involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation. Several factors can hinder this process:

  • Steric Hindrance: A sterically congested environment around the N-Boc group can impede the approach of the acid catalyst.

  • Electron-Withdrawing Groups: Nearby electron-withdrawing groups can decrease the basicity of the Boc carbonyl oxygen, making it more difficult to protonate.

  • Insufficient Acid Strength or Concentration: The concentration of TFA might be too low to effectively drive the reaction to completion for your specific substrate.

Troubleshooting Workflow:

Here is a systematic approach to overcoming incomplete deprotection:

A Incomplete N-Boc Deprotection B Increase TFA Concentration (e.g., from 20% to 50% in DCM) A->B Initial Step C Add a Scavenger (e.g., 2-5% TIPS or Anisole) A->C If t-butyl cation side reactions are suspected E Increase Reaction Time or Temperature (Monitor by TLC/LC-MS) B->E If still sluggish F Successful Deprotection B->F If successful C->F D Switch to a Stronger Acid System (e.g., HCl in Dioxane/MeOH or neat TFA) D->F E->D If reaction remains incomplete E->F If successful

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Detailed Protocols:

Protocol 1: Standard TFA/DCM with Scavenger

  • Dissolve your N-Boc protected substrate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Add a scavenger such as triisopropylsilane (TIPS) (2-5 equivalents) to the solution. This is crucial for trapping the liberated tert-butyl cation, which can otherwise cause side reactions like t-butylation of electron-rich aromatic rings (e.g., tryptophan, tyrosine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C to room temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30 minutes.

  • Once the reaction is complete, concentrate the mixture in vacuo. Co-evaporate with toluene or DCM several times to remove residual TFA.

  • Proceed with purification, which may involve precipitation, crystallization, or chromatography.

Question 2: "I'm trying to deprotect an N-Boc group, but my molecule also has a Cbz group. How can I selectively remove the Boc group without affecting the Cbz?"

Answer:

This is a classic chemoselectivity problem. The key is to exploit the different lability of these two protecting groups under specific conditions. The N-Boc group is acid-labile, while the carboxybenzyl (Cbz) group is primarily removed by hydrogenolysis.

Expertise-Driven Strategy:

Your go-to method should be acidic conditions that are mild enough not to cleave the Cbz group.

Comparative Stability of Protecting Groups:

Protecting GroupCleavage ConditionsStability
N-Boc Strong acids (TFA, HCl), Lewis acidsLabile to acid, stable to hydrogenolysis
N-Cbz H₂, Pd/C (Hydrogenolysis), HBr/AcOHStable to mild/moderate acid, labile to hydrogenolysis

Recommended Protocol for Selective N-Boc Deprotection:

Protocol 2: Selective Deprotection using HCl in Dioxane

  • Dissolve the dual-protected substrate in anhydrous 1,4-dioxane (or methanol/diethyl ether).

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents). The use of gaseous HCl bubbled through the solvent is also highly effective.

  • Stir the reaction at 0 °C to room temperature. The reaction is often complete within 1-3 hours. Monitor closely by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting salt can be triturated with diethyl ether to induce precipitation and wash away non-polar impurities.

  • The hydrochloride salt can be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃, DIPEA) during workup or the subsequent reaction.

Why this works: The moderately acidic conditions provided by HCl in an organic solvent are sufficient to cleave the acid-sensitive Boc group but are generally not harsh enough to affect the more robust Cbz group.

Frequently Asked Questions (FAQs)

Q1: Can I use Lewis acids for N-Boc deprotection?

A1: Yes, Lewis acids offer a milder, non-protic alternative for N-Boc deprotection, which can be advantageous for substrates sensitive to strong Brønsted acids. Common Lewis acids for this purpose include trimethylsilyl iodide (TMSI), SnCl₄, and ZnBr₂. These can be particularly useful when other acid-sensitive groups, such as acetals or ketals, are present.

Q2: My compound is sensitive to both acid and hydrogenolysis. How can I remove an N-Boc group?

A2: This is a challenging scenario that requires carefully chosen conditions. One effective method is using zinc bromide (ZnBr₂) in dichloromethane. This Lewis acid is often mild enough to leave other sensitive groups intact. Another approach involves heating the substrate in a solvent with a lower dielectric constant, such as toluene or isopropanol, which can sometimes facilitate thermal cleavage of the Boc group, although this may require elevated temperatures.

Q3: What is the purpose of a "scavenger" and when should I absolutely use one?

A3: A scavenger is a reagent added to the reaction mixture to trap reactive intermediates that could otherwise lead to unwanted side reactions. In N-Boc deprotection, the primary reactive intermediate is the tert-butyl cation. You should always use a scavenger if your molecule contains electron-rich aromatic rings (like tryptophan, tyrosine, or phenols) or sulfur-containing residues (like methionine or cysteine). Common scavengers include triisopropylsilane (TIPS), triethylsilane (TES), anisole, and thioanisole.

cluster_0 N-Boc Deprotection Pathway cluster_1 Side Reaction without Scavenger cluster_2 Scavenger Action A N-Boc Protected Amine B Protonation by TFA A->B H+ C Formation of tert-butyl cation B->C Elimination D Desired Deprotected Amine B->D F Undesired t-butylated Product C->F H Trapped/Neutralized Cation C->H Trapping E Electron-Rich Moiety (e.g., Tryptophan) E->F G Scavenger (e.g., TIPS) G->H

Caption: Role of a scavenger in preventing side reactions during N-Boc deprotection.

References

  • Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. [Link]

  • Agami, C., Couty, F., & Lequesne, C. (1998). The use of trifluoroacetic acid as a convenient and versatile catalyst in organic synthesis. Tetrahedron, 54(38), 11435-11462. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Klaauw, W. V. D., Wang, Q., & van der Marel, G. A. (2012). Solid-phase synthesis of peptide nucleic acids (PNAs). In Methods in Molecular Biology (Vol. 869, pp. 117-136). Humana Press. [Link]

Optimization

How to address poor solubility of starting materials in Boc protection.

Doc ID: TS-BOC-SOL-001 Last Updated: 2025-05-20 Department: Synthetic Chemistry Applications Executive Summary The reaction of amines with di-tert-butyl dicarbonate ( ) is a cornerstone of organic synthesis.[1][2] Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-BOC-SOL-001 Last Updated: 2025-05-20 Department: Synthetic Chemistry Applications

Executive Summary

The reaction of amines with di-tert-butyl dicarbonate (


) is a cornerstone of organic synthesis.[1][2] However, a frequent failure mode is the heterogeneity of the reaction mixture . Many starting materials (amino acids, zwitterions, amine salts) are highly polar and insoluble in the organic solvents (DCM, THF) typically used to dissolve the lipophilic 

. Conversely,

is insoluble in the water required to dissolve these salts.

This guide provides validated protocols to bridge this phase gap, ensuring efficient protection even for the most stubborn substrates.

Diagnostic: Select Your Protocol

Before adding reagents, characterize your solubility issue to select the correct workflow.

BocSolubilityStrategy Start START: Substrate is Insoluble in Standard DCM/THF IsZwitterion Is the substrate a Zwitterion (Free Amino Acid)? Start->IsZwitterion IsSalt Is it an Amine Salt (HCl, TFA) but Lipophilic? IsZwitterion->IsSalt No ProtocolA PROTOCOL A: Schotten-Baumann (Aq. Base/Dioxane) IsZwitterion->ProtocolA Yes IsPolarOrganic Is it a neutral but highly polar heterocycle? IsSalt->IsPolarOrganic No ProtocolC PROTOCOL C: Phase Transfer Catalysis (Biphasic DCM/Water) IsSalt->ProtocolC Yes ProtocolB PROTOCOL B: Homogeneous Polar (DMSO/DMF + Base) IsPolarOrganic->ProtocolB Yes ProtocolD PROTOCOL D: Ultrasonication/Neat IsPolarOrganic->ProtocolD No (Unknown/Other)

Figure 1: Decision matrix for selecting the optimal solvation strategy based on substrate properties.

Protocol A: Modified Schotten-Baumann (The "Sludge" Buster)

Best For: Free amino acids, zwitterions, and highly hydrophilic amine salts.

The Logic: Zwitterionic amino acids possess high lattice energy and are insoluble in organic solvents. They require an aqueous base to become soluble anionic species (


). While 

is unstable in water (hydrolysis), the rate of aminolysis (reaction with amine) is significantly faster than hydrolysis at controlled pH, provided the mixture is well-agitated.
Reagents & Setup
  • Solvent System: 1:1 mixture of Water and 1,4-Dioxane (or THF).

  • Base: 1M NaOH or

    
     (2.0–3.0 equivalents).
    
  • Reagent:

    
     (1.1–1.5 equivalents).
    
Step-by-Step Methodology
  • Dissolution: Suspend the amino acid (10 mmol) in water (20 mL).

  • Basification: Add 1M NaOH (20 mL, 20 mmol) slowly. The solution should clarify as the zwitterion converts to the sodium salt.

    • Note: If the substrate is an HCl salt, increase base to 30 mmol to neutralize the HCl first.

  • Organic Addition: Add 1,4-Dioxane (40 mL).

    • Why Dioxane? It is fully miscible with water, creating a semi-homogeneous zone where the lipophilic

      
       can encounter the water-soluble amine.
      
  • Reagent Addition: Add

    
     (11-15 mmol) in one portion.
    
  • Agitation: Stir vigorously at Room Temperature (RT) for 4–16 hours.

    • Critical: If a precipitate forms (the product), add more Dioxane to keep it stirrable, or use an overhead mechanical stirrer.

  • Workup (The "Acid Wash"):

    • Concentrate in vacuo to remove Dioxane (essential to prevent product loss in aqueous layer).

    • Wash the remaining aqueous solution with

      
       (removes unreacted 
      
      
      
      and byproducts).
    • Acidify the aqueous layer to pH 2–3 with 1M KHSO4 or HCl.

    • Extract the precipitated product into EtOAc.[3]

Protocol B: The Homogeneous Polar Approach (DMSO/DMF)

Best For: Poly-hydroxylated amines, complex heterocycles, and substrates insoluble in water/dioxane mixtures.

The Logic: DMSO and DMF are "universal solvents" that can dissolve both polar salts and lipophilic


. The risk here is not reactivity, but workup . Removing these high-boiling solvents requires specific techniques to prevent product decomposition during evaporation.
Reagents & Setup
  • Solvent: DMSO (preferred over DMF due to lower toxicity and better zwitterion stabilization).

  • Base: DIPEA (Diisopropylethylamine) or Triethylamine (

    
    ).
    
Step-by-Step Methodology
  • Dissolution: Dissolve the amine (10 mmol) in DMSO (10–20 mL).

    • Tip: If solubility is still poor, mild heating (40°C) or sonication is permitted.

  • Base Addition: Add DIPEA (15–20 mmol).

  • Reaction: Add

    
     (1.2 equiv) and stir at RT.
    
    • Time: These reactions are often faster (1–4 hours) due to the homogeneity.

  • Workup (The LiCl Trick):

    • Do NOT attempt to rotovap DMSO directly.

    • Dilute the reaction mixture with EtOAc (100 mL).

    • Wash the organic layer 3x with 5% Aqueous Lithium Chloride (LiCl) .

    • Mechanism:[4][5][6][7][8][9] LiCl increases the ionic strength of the water, forcing DMSO out of the organic layer and into the aqueous phase more effectively than water alone.

    • Dry over

      
       and concentrate.
      

Protocol C: Phase Transfer Catalysis (PTC)

Best For: Lipophilic amine salts (e.g., Benzyl amine HCl) that form "gummy" solids in single-phase solvents.

The Logic: Instead of forcing the reagents into one phase, use a catalyst to shuttle the reactive anion between a water phase (containing base) and an organic phase (containing


).
Mechanism Visualization

PTC_Mechanism cluster_aqueous Aqueous Phase (Base) cluster_interface Interface cluster_organic Organic Phase (DCM) AmineSalt Amine-H+ Cl- FreeAmine Free Amine AmineSalt->FreeAmine NaOH PTC Catalyst (Q+ X-) FreeAmine->PTC Ion Pair AmineQ Amine...Q+ PTC->AmineQ Transfer Product N-Boc Product AmineQ->Product + Boc2O Boc2O Boc2O

Figure 2: Phase Transfer Catalysis mechanism shuttling the amine to the organic phase.

Step-by-Step Methodology
  • Biphasic Setup: Dissolve

    
     (1.2 equiv) in DCM (organic phase).
    
  • Aqueous Phase: Dissolve the amine salt in a minimum volume of water containing NaOH (2 equiv).

  • Catalyst: Add Tetrabutylammonium hydrogen sulfate (

    
    ) or Aliquat 336 (1–5 mol%).
    
  • Reaction: Combine phases and stir vigorously. The catalyst will shuttle the deprotonated amine into the DCM layer to react with

    
    .
    
  • Workup: Simply separate the layers. The product is in the DCM; the salts and catalyst remain in (or can be washed into) the water.

Comparison of Solvent Systems

ParameterDioxane/Water (Protocol A)DMSO/LiCl (Protocol B)DCM/Water + PTC (Protocol C)
Solubility Power High (for zwitterions)Very High (Universal)Medium (Biphasic)
Workup Difficulty Medium (Requires acidification)High (Requires extensive washing)Low (Phase separation)
Reaction Rate Moderate (4-16h)Fast (1-4h)Fast (1-6h)
Boc2O Stability Low (Hydrolysis competes)HighHigh
Scalability GoodPoor (DMSO disposal cost)Excellent

Troubleshooting & FAQs

Q: The reaction mixture turned into a solid block (gelation). What now? A: This is common with ureas or peptides.

  • Do not stop. Add more solvent (DCM or THF).

  • Sonication: Place the flask in an ultrasonic bath for 10–15 minutes. This breaks the crystal lattice and exposes unreacted amine.

  • Mechanical Stirring: Switch from a magnetic bar to an overhead stirrer to maintain mass transfer.

Q: Can I heat the reaction to improve solubility? A: Proceed with caution.


 thermally decomposes to isobutylene and 

at temperatures >80°C.
  • Safe Zone: You may heat to 40–50°C.

  • Danger: Above 60°C, you risk rapid pressure buildup and reagent loss.

Q: My substrate is an HCl salt. Do I need extra base? A: Yes. You must neutralize the HCl plus the proton released during Boc protection.

  • Rule of Thumb: Use 2.2 equivalents of base for free amines, and 3.2 equivalents for HCl salts.

Q: I used Protocol A (Dioxane/Water), but my yield is low (<50%). A:


 likely hydrolyzed before reacting.
  • Check the pH. It must remain >9 during the reaction. As the amine reacts, the pH drops. Add base periodically to maintain alkalinity.

  • Add a second portion of

    
     (0.5 equiv) after 4 hours.
    

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

  • Keller, O., et al. (1985). "A Preparation of N-Boc-O-Benzyl-L-Tyrosine." Organic Syntheses, 63, 160. (Demonstrates the Schotten-Baumann conditions).

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[10] "Catalyst-free N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262. (Water-mediated protocols).

  • Varala, R., et al. (2006).[10] "Boc protection of amines using molecular iodine as a catalyst." Journal of Organic Chemistry. (Discusses catalytic activation).[1][11]

Sources

Troubleshooting

Challenges in the Vilsmeier-Haack reaction for quinoline synthesis.

The following guide serves as a specialized Technical Support Center for the Vilsmeier-Haack reaction, specifically tailored for the Meth-Cohn Quinoline Synthesis (cyclization of acetanilides). Ticket Subject: Optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the Vilsmeier-Haack reaction, specifically tailored for the Meth-Cohn Quinoline Synthesis (cyclization of acetanilides).

Ticket Subject: Optimization and Troubleshooting of 2-Chloro-3-formylquinoline Synthesis Assigned Specialist: Senior Application Scientist Status: Active

Core Protocol & Mechanistic Visualization

User Query: "I need a robust standard operating procedure (SOP) and a clear map of the reaction pathway to understand where my synthesis is failing."

The "Meth-Cohn" Standard Protocol

The synthesis of 2-chloro-3-formylquinolines from acetanilides requires specific stoichiometry to drive the double-formylation and cyclization. Unlike standard aromatic formylation, this transformation consumes multiple equivalents of the Vilsmeier reagent.

Optimized Reagent Stoichiometry:

  • Substrate: 1.0 equiv (Acetanilide derivative)

  • POCl₃: 2.5 – 7.0 equiv (Excess is critical for solvent/reagent dual role)

  • DMF: 2.5 – 8.0 equiv (Acts as both reagent and solvent)

  • Temperature: 0–5°C (Addition)

    
     75–95°C (Cyclization)
    
Mechanistic Pathway (Visualization)

The following diagram outlines the critical intermediates. Failure at the "Imidoyl Chloride" stage often leads to recovered starting material, while failure at the "Cyclization" stage results in sticky tars.

MethCohnMechanism Start Acetanilide (Substrate) Imidoyl Imidoyl Chloride Intermediate Start->Imidoyl 1. Attack on Amide Oxygen 2. Elimination of PO2Cl2- Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Start Activation OrthoForm Ortho-Formylated Species (Iminium) Imidoyl->OrthoForm Electrophilic Aromatic Substitution (Ortho Position) Cyclized Cyclized Quinolinium Intermediate OrthoForm->Cyclized Intramolecular Cyclization (- HCl) Product 2-Chloro-3-formylquinoline (Final Product) Cyclized->Product Hydrolysis (Ice/Water)

Figure 1: The Meth-Cohn pathway.[1] Note that the reaction requires activation of the amide oxygen followed by ortho-formylation to enable ring closure.

Troubleshooting Guides (FAQ Format)

Module A: Reaction Initiation & Reagent Formation

Q: "My reaction mixture charred/solidified immediately upon adding POCl₃ to DMF. What happened?"

Diagnosis: Thermal Runaway.[2][3] The formation of the Vilsmeier reagent (chloroiminium salt) is exothermic. If POCl₃ is added too quickly or without adequate cooling, the temperature can spike, leading to the decomposition of DMF (potentially explosive on large scales) or the formation of non-reactive tars.

Corrective Protocol:

  • Cryogenic Control: Cool anhydrous DMF to 0–5°C in an ice/salt bath before addition.

  • Controlled Addition: Add POCl₃ dropwise via a pressure-equalizing dropping funnel. The internal temperature must never exceed 10°C during addition.

  • Induction Period: After addition, stir at 0–5°C for 30 minutes to ensure complete formation of the Vilsmeier salt before adding the acetanilide.

Module B: Yield & Reactivity

Q: "I am getting low yields (<30%) and recovering starting material. The TLC shows a messy baseline."

Diagnosis: Electronic Deactivation or Stoichiometric Deficiency. The Vilsmeier-Haack cyclization is an Electrophilic Aromatic Substitution (EAS). If your acetanilide has strong electron-withdrawing groups (EWGs) like -NO₂ or -CF₃, the ring is too deactivated to attack the Vilsmeier reagent.

Data: Substituent Effects on Yield

Substituent (Para-position)Electronic EffectApprox.[4] YieldRecommendation
-OCH₃ (Methoxy) Strong Donor80–95%Standard protocol works well.
-CH₃ (Methyl) Weak Donor60–75%Increase reaction time (6–8 h).
-H (Unsubstituted) Neutral50–65%Requires higher temp (95°C).
-Cl / -Br Weak Withdrawing30–50%Increase POCl₃ (7-12 equiv); Reflux 16h+.
-NO₂ (Nitro) Strong Withdrawing<10%Not Recommended. Switch to Friedländer synthesis.

Corrective Protocol:

  • Increase Electrophilicity: For deactivated rings, increase the POCl₃/DMF ratio to 12:1 to push the equilibrium.

  • Temperature Boost: Ensure the oil bath is at 90–95°C. Refluxing is mandatory for the cyclization step (formylation alone can happen at lower temps, but ring closure requires heat).

Module C: Work-up & Isolation

Q: "I poured the reaction onto ice, but no precipitate formed. It's just a clear orange solution."

Diagnosis: pH Trapping (Quinolinium Salt). The product, 2-chloro-3-formylquinoline, is basic.[5] In the acidic quench mixture (generated by hydrolysis of excess POCl₃), the product exists as a water-soluble quinolinium hydrochloride salt.

Corrective Protocol:

  • Quench: Pour the reaction mixture onto crushed ice (approx. 10x volume of DMF).

  • Neutralization (Critical Step): You must basify the solution to liberate the free base.

    • Slowly add saturated NaOAc (sodium acetate) or Na₂CO₃ solution with vigorous stirring.

    • Target pH: 8–9 .

    • Warning: Do not use strong NaOH if possible, as it can hydrolyze the 2-chloro group or the aldehyde at high concentrations/temperatures.

  • Precipitation: Upon reaching pH 8, the yellow/off-white solid should precipitate. If it remains oily, extract with CH₂Cl₂ (DCM).

Module D: Purification

Q: "My product is a sticky black tar. Recrystallization isn't working."

Diagnosis: Oligomerization of Vilsmeier Reagent. Excessive heating or old DMF can produce black polymers.

Corrective Protocol:

  • DCM Extraction: Dissolve the tar in Dichloromethane (DCM) and wash with water to remove DMF and inorganic salts.

  • Silica Filtration: Pass the DCM solution through a short pad of silica gel. The polymeric tars usually stick to the baseline, while the quinoline elutes easily.

  • Recrystallization Solvent: The standard solvent for 2-chloro-3-formylquinolines is Acetonitrile or Ethyl Acetate/Hexane . Avoid alcohols if the aldehyde is reactive (acetal formation).

Safety & Scalability (E-E-A-T)

Critical Hazard Warning: The combination of DMF and POCl₃ is thermally metastable.

  • Delayed Exotherm: On scales >100g, the reaction can exhibit a "delayed exotherm." The heat generated by reagent formation may not register immediately, leading to a sudden runaway event minutes later.

  • Venting: Ensure the reaction vessel is vented to a scrubber (NaOH trap) to neutralize HCl and toxic fumes. Never seal the system.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction (Review).[1][2][5][6][7][8][9][10][11] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1] Link

  • Jones, G., & Stanforth, S. P. (2000).[6] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[4] Link

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Thermal Analysis Application Note. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of trifluoromethylated isoquinolines.

An In-Depth Comparative Guide to the Biological Activity of Trifluoromethylated Isoquinolines For the modern medicinal chemist, the strategic incorporation of a trifluoromethyl (CF3) group is a well-established method fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of Trifluoromethylated Isoquinolines

For the modern medicinal chemist, the strategic incorporation of a trifluoromethyl (CF3) group is a well-established method for optimizing lead compounds. When applied to privileged scaffolds like isoquinoline, this modification can profoundly influence physicochemical properties and, consequently, biological activity. The high electronegativity and steric bulk of the CF3 group can enhance metabolic stability, increase lipophilicity for better membrane permeability, and alter electronic properties to improve binding affinity with biological targets.[1] This guide offers a comparative analysis of trifluoromethylated isoquinolines, synthesizing experimental data to provide a clear overview of their performance in anticancer, enzyme inhibition, and antimicrobial applications.

Comparative Analysis of Biological Activities

The true impact of trifluoromethylation is best understood by examining its effect on specific biological activities. The position of the CF3 group on the isoquinoline core is a critical determinant of its efficacy and mechanism of action.

Anticancer Activity: A Primary Therapeutic Target

Trifluoromethylated isoquinolines have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic effects across a range of cancer cell lines.[1] The CF3 moiety often contributes to enhanced potency, as illustrated by the nearly eight-fold increase in activity against MCF-7 breast cancer cells for a trifluoromethylated isoxazole analog compared to its non-fluorinated counterpart.[2]

While direct head-to-head comparisons of different trifluoromethyl-isoquinoline isomers in the same study are not extensively documented, we can synthesize data from various studies to build a comparative picture. For instance, derivatives of 6-(trifluoromethyl)isoquinolin-1(2H)-one have been identified as potent inhibitors of the WD repeat-containing protein 5 (WDR5), a key component of the MLL histone methyltransferase complex, which is implicated in MLL-rearranged leukemias.[3]

Table 1: Comparative Anticancer Activity of Selected Trifluoromethylated Heterocycles

Compound ClassCancer Cell LineAssay TypeIC50/GI50 (µM)Mechanism of ActionReference
6-(Trifluoromethyl)isoquinolin-1(2H)-one DerivativeMV4-11 (Leukemia)Proliferation< 0.01WDR5 Inhibition[3]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (3b)CCRF-CEM (Leukemia)Cytotoxicity~0.22Not Specified[4]
4-(Trifluoromethyl)isoxazole Derivative (2g)MCF-7 (Breast)Cytotoxicity2.63Apoptosis Induction[2]
Trifluoromethylquinoline Derivative (TKL007)PC3 (Prostate)ProliferationNot SpecifiedSGK1 Downregulation, PI3K/AKT Inhibition[5]

The data, while from studies on different derivatives, underscores the sub-micromolar to low-micromolar potency that trifluoromethylation can confer upon heterocyclic scaffolds. The 6-CF3 isoquinolinone derivative's exceptional potency highlights the importance of positional chemistry in optimizing target engagement.[3]

Enzyme Inhibition: Precision and Selectivity

Beyond broad cytotoxicity, trifluoromethylated isoquinolines have been engineered as highly selective enzyme inhibitors. A notable example is the development of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines as inhibitors of Phenylethanolamine N-Methyltransferase (PNMT), an enzyme critical for adrenaline biosynthesis.

The rationale behind this design is a prime example of leveraging the physicochemical properties of the CF3 group. The steric bulk of the trifluoromethyl group at the 3-position was found to decrease the compound's affinity for the α(2)-adrenoceptor. This strategic placement resulted in a dramatic increase in selectivity for PNMT over the off-target adrenoceptor, a crucial consideration for developing safer therapeutics. Furthermore, the lipophilicity imparted by the CF3 group is advantageous for compounds targeting the central nervous system, as it can facilitate penetration of the blood-brain barrier.[1]

Table 2: Comparative Inhibition of PNMT by 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines

CompoundPNMT Kᵢ (µM)α(2)-Adrenoceptor Kᵢ (µM)Selectivity (α₂ Kᵢ / PNMT Kᵢ)Reference
14 Not SpecifiedNot Specified700[1]
16 0.52>1000>1900[1]

Compound 16 stands out as one of the most selective PNMT inhibitors reported, showcasing how trifluoromethylation can be a powerful tool for achieving target specificity.[1]

Antimicrobial Activity: An Emerging Field

The isoquinoline scaffold is present in many natural alkaloids with known antimicrobial properties.[6] While research into trifluoromethylated isoquinolines for antimicrobial applications is less mature than for anticancer uses, the broader class of fluorinated quinolines has shown significant promise. For example, novel fluorinated quinoline analogs have demonstrated good antifungal activity against various phytopathogenic fungi, such as S. sclerotiorum and R. solani.[7]

Similarly, various isoquinoline derivatives have demonstrated potent antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] Although specific MIC values for trifluoromethylated isoquinolines are not widely reported in the reviewed literature, the established potency of the general scaffold suggests that trifluoromethylated versions are worthy of investigation to potentially enhance efficacy and overcome resistance mechanisms.[10]

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer effects of trifluoromethylated isoquinolines are often mediated through the inhibition of critical signaling pathways that drive cell proliferation and survival.[1] Two of the most important cascades in this context are the PI3K/Akt/mTOR and MAPK/ERK pathways. Aberrant activation of these pathways is a hallmark of many cancers.[11]

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, metabolism, and survival.[11] A trifluoromethyl quinoline derivative, TKL007, has been shown to exert its anti-prostate cancer effects by inhibiting this pathway.[5] By targeting key kinases like PI3K and Akt, these compounds can block downstream signaling, leading to reduced protein synthesis and induction of apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Trifluoromethylated Isoquinoline Inhibitor->PI3K Inhibits MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Inhibitor Trifluoromethylated Isoquinoline Inhibitor->Raf Inhibits Inhibitor->MEK

Caption: Generalized MAPK/ERK pathway targeted by isoquinoline inhibitors.

Experimental Protocols: A Framework for Self-Validating Research

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. The following sections provide detailed methodologies for assessing the biological activity of trifluoromethylated isoquinolines.

Cellular Proliferation and Cytotoxicity Assay (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable, metabolically active cells. [8][10]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout CellSeeding 1. Seed cells in 96-well plate Incubate1 2. Incubate overnight (allow attachment) CompoundPrep 3. Prepare serial dilutions of test compound AddCompound 4. Add compound dilutions to wells Incubate1->AddCompound Incubate2 5. Incubate for desired period (e.g., 24-72h) AddCompound->Incubate2 AddMTT 6. Add MTT reagent to each well Incubate2->AddMTT Incubate3 7. Incubate for 2-4h (formazan formation) AddMTT->Incubate3 Solubilize 8. Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read 9. Read absorbance (570 nm) Solubilize->Read

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to ensure cell attachment. [8]2. Compound Treatment: Prepare a stock solution of the trifluoromethylated isoquinoline (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized SDS-HCl solution, to each well to dissolve the formazan crystals. [9]6. Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [10]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To validate that a compound's anticancer activity stems from the inhibition of a specific kinase, a direct enzymatic assay is required. The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantitatively measures kinase activity by measuring the amount of ADP produced in the kinase reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series in the appropriate assay buffer. Reconstitute the target kinase, substrate, and ATP according to the manufacturer's instructions. [1]2. Kinase Reaction: In a 384-well plate, add the test compound at various concentrations. Add the kinase and substrate mixture. Initiate the reaction by adding the ATP solution. Include positive controls (no inhibitor) and negative controls (no kinase). Incubate the reaction at room temperature for 60 minutes. [1]3. Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes. [1]4. Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the positive control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. [1]

Conclusion and Future Perspectives

The incorporation of a trifluoromethyl group into the isoquinoline scaffold is a proven strategy for generating potent and selective biologically active molecules. The available data strongly supports their potential as anticancer agents and specific enzyme inhibitors. While direct comparative studies across different positional isomers are needed to fully map the structure-activity relationships, the evidence clearly indicates that the position of the CF3 group is a critical factor in determining both potency and selectivity. Future research should focus on systematic comparisons of 1-CF3, 3-CF3, and other substituted isoquinolines against broad panels of cancer cell lines and kinases. Furthermore, a more thorough exploration of their antimicrobial properties is warranted, as this remains a promising but underexplored area. The continued development of these compounds holds great promise for delivering next-generation therapeutics.

References

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC. (URL: [Link])

  • A trifluoromethyl quinoline derivative targets SGK1 and modulates the PI3K/AKT pathway to inhibit prostate cancer progression - ResearchGate. (URL: [Link])

  • IC50 values of the test compounds against the three cancer cell lines. | Download Table - ResearchGate. (URL: [Link])

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT - University of South Australia. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (URL: [Link])

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (URL: [Link])

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. (URL: [Link])

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC. (URL: [Link])

  • Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Design, Synthesis and Antifungal Activity of Novel Isoquinoline Derivatives - ResearchGate. (URL: [Link])

  • Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections - MDPI. (URL: [Link])

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC. (URL: [Link])

  • Targeted Disruption of PI3K/Akt/mTOR Signaling Pathway, via PI3K Inhibitors, Promotes Growth Inhibitory Effects in Oral Cancer Cells - PubMed. (URL: [Link])

  • Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC - NIH. (URL: [Link])

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids - MDPI. (URL: [Link])

  • Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy - ResearchGate. (URL: [Link])

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. (URL: [Link])

  • Synthesis, characterization and antifungal activity of some fluorine containing 1,3,5-trisubstituted pyrazoline derivatives - World News of Natural Sciences. (URL: [Link])

  • Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. - MDPI. (URL: [Link])

  • Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC - NIH. (URL: [Link])

  • Biologically active isoquinoline alkaloids covering 2019–2022 - ResearchGate. (URL: [Link])

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC. (URL: [Link])

  • Stochastic modulation evidences a transitory EGF-Ras-ERK MAPK activity induced by PRMT5 - ScienceDirect. (URL: [Link])

  • MAPK/ERK pathway - Wikipedia. (URL: [Link])

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Comparative

The Quinoline Validation Protocol: A Comparative Guide to Drug-Response Accuracy

Topic: Validation of Quinoline Compounds in Drug-Response Assays Content Type: Technical Comparison & Validation Guide Audience: Senior Researchers, Medicinal Chemists, and Assay Development Scientists[1] [1] Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Quinoline Compounds in Drug-Response Assays Content Type: Technical Comparison & Validation Guide Audience: Senior Researchers, Medicinal Chemists, and Assay Development Scientists[1]

[1]

Introduction: The Quinoline Paradox

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of antimalarials (Chloroquine), topoisomerase inhibitors (Camptothecin), and kinase inhibitors (Lenvatinib). However, this chemical versatility comes with a significant liability in drug discovery: assay interference .

Quinolines are notorious for generating "false positives" or skewed IC50 data due to two intrinsic properties:

  • pH-Dependent Autofluorescence: Many quinolines are weakly fluorescent at neutral pH but exhibit up to a 50-fold increase in fluorescence upon protonation (e.g., inside acidic lysosomes), interfering with fluorometric readouts (Resazurin, DAPI).

  • Redox Activity: The nitrogen heterocycle can chemically reduce tetrazolium salts (MTT/MTS) independent of cellular metabolism, leading to underestimation of cytotoxicity.

This guide moves beyond standard protocols to establish a self-validating system for accurately characterizing quinoline compounds.

Comparative Analysis: Selecting the Right Assay

The following table compares the three industry-standard modalities for assessing quinoline cytotoxicity.

FeatureMTT / MTS (Colorimetric) Resazurin / AlamarBlue (Fluorometric) CellTiter-Glo® (Luminescent)
Readout Absorbance (570 nm)Fluorescence (Ex 560 / Em 590)Luminescence (ATP quantitation)
Quinoline Risk High. Quinolines can chemically reduce tetrazolium, creating false "viable" signal.High. Quinoline autofluorescence often overlaps with Resorufin emission.Low. Luciferase reaction is distinct from quinoline excitation spectra.
Sensitivity Moderate (1,000+ cells/well)High (100+ cells/well)Ultra-High (<10 cells/well)
Throughput Low (Solubilization step required)High (Add-and-read)Ultra-High (Add-and-read)
Verdict Avoid for primary screening of quinoline libraries.Use with Caution. Requires background subtraction controls.Gold Standard for quinoline validation.
Technical Deep Dive: Mechanisms of Interference

To validate data, one must understand the specific noise sources. The diagram below illustrates how quinolines bypass biological pathways to generate false signals in standard assays.

Quinoline_Interference Quinoline Quinoline Compound Lysosome Lysosomal Accumulation (pH < 5.0) Quinoline->Lysosome Lysosomotropic Trapping MTT MTT Reagent (Tetrazolium) Quinoline->MTT Direct Chemical Reduction Protonation N-Protonation Lysosome->Protonation Acidic Environment Fluor_Assay Fluorescence Assay (Resazurin/DAPI) Protonation->Fluor_Assay 50x Fluorescence Boost False_Signal_1 False Viability Signal (Non-Enzymatic Reduction) MTT->False_Signal_1 Artificial Formazan False_Signal_2 Spectral Interference (High Background) Fluor_Assay->False_Signal_2 Signal Overlap

Figure 1: Mechanisms of Quinoline Assay Interference. Note the dual pathway of error: chemical reduction of MTT and pH-dependent fluorescence enhancement.

The Self-Validating Experimental Protocol

Objective: Determine an accurate IC50 for a novel quinoline derivative while correcting for intrinsic interference. Method: ATP-based Luminescence (Primary) with Fluorometric Counter-Screen.

Phase A: The "Cell-Free" Interference Check (Mandatory)

Before adding cells, you must quantify the compound's interaction with the assay reagents.

  • Preparation: Prepare a 96-well plate with culture medium (no cells).

  • Dosing: Add the quinoline compound in a serial dilution (e.g., 0.1 µM to 100 µM).

  • Reagent Addition: Add the assay reagent (e.g., Resazurin or CellTiter-Glo) exactly as per the manufacturer's protocol.

  • Incubation: Incubate for the standard assay time (e.g., 1-4 hours).

  • Readout: Measure the signal.

    • Pass Criteria: Signal matches the "Medium Only" blank.

    • Fail Criteria: Dose-dependent increase in signal indicates direct chemical interference.

Phase B: The Corrected IC50 Workflow
  • Cell Seeding: Seed cells (e.g., HeLa or Plasmodium-infected RBCs) at optimized density (3,000–5,000 cells/well) in opaque-walled plates (white for luminescence, black for fluorescence). Incubate 24h.

  • Compound Treatment:

    • Test Wells: Cells + Medium + Quinoline (Dilution Series).

    • Vehicle Control: Cells + Medium + DMSO (0.5% max).

    • Background Control: Medium Only (No Cells).

    • Interference Control: Medium + Quinoline (Highest Concentration) + No Cells.

  • Incubation: 48–72 hours at 37°C.

  • Readout (CellTiter-Glo Protocol):

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add CellTiter-Glo reagent (1:1 ratio with volume).

    • Shake orbitally for 2 mins (induce lysis).

    • Incubate 10 mins at RT (stabilize signal).

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

  • Data Calculation:

    
    
    If the Interference Control signal is >10% of the Vehicle Control, the assay is invalid for this compound. Switch to a label-free method (e.g., confluence imaging).
    
Validated Data & Reference Values

When validating your results, compare your controls against these established reference ranges for standard quinolines.

CompoundTarget/IndicationAssay MethodExpected IC50 (Ref)Interference Risk
Chloroquine Malaria (P. falciparum 3D7)SYBR Green I15–30 nM [1]High (Fluorescence)
Chloroquine Malaria (P. falciparum W2)HRP2 ELISA~1200 nM [2]Low (Antibody)
Quinoline Deriv. Breast Cancer (MCF-7)MTT5–10 µM [3]High (False Viability)
Quinoline Deriv. Breast Cancer (MCF-7)CellTiter-Glo2–5 µM [4]Low

Validation Logic: Note the discrepancy in the table above. MTT assays often yield higher IC50 values (lower apparent toxicity) for quinolines because the compound chemically reduces MTT, artificially boosting the "viability" signal. Always trust the ATP (CellTiter-Glo) or Label-Free value over MTT for quinolines.

Validation Workflow Diagram

Use this decision tree to standardize your screening process.

Validation_Workflow Start Start: Quinoline Validation Step1 Step 1: Cell-Free Interference Check (Medium + Compound + Reagent) Start->Step1 Check1 Signal > Background? Step1->Check1 Fail_MTT Stop: Chemical Interference. Switch to ATP/Luminescence. Check1->Fail_MTT Yes (MTT/Resazurin) Pass_Step1 Proceed to Cell-Based Assay Check1->Pass_Step1 No Step2 Step 2: Run Primary Assay (e.g., CellTiter-Glo) Pass_Step1->Step2 Step3 Step 3: Orthogonal Validation (Microscopy/Label-Free) Step2->Step3 Final Validated IC50 Step3->Final

Figure 2: Decision tree for validating quinoline compounds. Note the critical "Stop" point if cell-free interference is detected.

References
  • Vanaerschot, M. et al. (2013). Comparison of EC50 for known antimalarial compounds using SYBR Green I and pLDH assays. PLoS ONE. Link

  • Korb, J.C. et al. (2020). Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin. Scientific Reports. Link

  • BenchChem. (2025).[2] Navigating the Nuances of Drug-Response Assays for Quinoline Compounds. BenchChem Application Notes.[2][3] Link

  • Riss, T.L. et al. (2013). Cell Viability Assays: Interference with Fluorescence and Absorbance. Assay Guidance Manual (NCBI). Link

  • O'Brien, J. et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity.[1] European Journal of Biochemistry. Link

Sources

Validation

A Comparative Guide to the Antimicrobial Activity of Fluoroquinolone Generations

For researchers, scientists, and drug development professionals navigating the landscape of antibacterial agents, the fluoroquinolone class represents a critical area of study. The evolution of these synthetic antibiotic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of antibacterial agents, the fluoroquinolone class represents a critical area of study. The evolution of these synthetic antibiotics across four distinct generations has produced a nuanced and varied spectrum of antimicrobial activity. This guide provides an in-depth, objective comparison of the antimicrobial performance of different fluoroquinolone generations, supported by experimental data and detailed methodologies to empower your research and development endeavors.

The Evolution of Fluoroquinolones: A Generational Overview

The development of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a first-generation quinolone with a narrow spectrum of activity primarily against Gram-negative bacteria.[1][2] The subsequent addition of a fluorine atom to the core quinolone structure gave rise to the fluoroquinolones, significantly broadening their antibacterial activity and improving their pharmacokinetic properties.[2] This evolution has been categorized into four generations, each characterized by a progressive expansion of its antimicrobial spectrum.

  • First Generation (e.g., Nalidixic acid): These agents exhibit a limited spectrum, primarily targeting Gram-negative enteric bacteria, and are mainly used for urinary tract infections.[2]

  • Second Generation (e.g., Ciprofloxacin, Norfloxacin): This generation marked a significant advancement with a broader spectrum against Gram-negative bacteria, including Pseudomonas aeruginosa, and some activity against Gram-positive organisms.[2][3] Ciprofloxacin remains one of the most potent fluoroquinolones against P. aeruginosa.[2]

  • Third Generation (e.g., Levofloxacin): These fluoroquinolones demonstrate enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining strong Gram-negative coverage.[2]

  • Fourth Generation (e.g., Moxifloxacin): The fourth generation further expands the spectrum to include potent activity against anaerobic bacteria, in addition to excellent coverage of Gram-positive and atypical pathogens.[2]

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and recombination.[5] By binding to the enzyme-DNA complex, fluoroquinolones trap a reaction intermediate where the DNA is broken, leading to a halt in DNA synthesis and ultimately, cell death.[6]

The primary target of fluoroquinolones often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the principal target, while topoisomerase IV is the primary target in most Gram-positive bacteria.[4][5] Newer generations of fluoroquinolones have been engineered to have a more balanced affinity for both enzymes, which is thought to contribute to their broader spectrum of activity and a lower propensity for the development of resistance.[7]

Fluoroquinolone_Mechanism_of_Action cluster_bacteria Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Primary in Gram-negative) Supercoiled_DNA->DNA_Gyrase Introduces negative supercoils Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA damage Topoisomerase_IV Topoisomerase IV (Primary in Gram-positive) Topoisomerase_IV->DNA_Replication Topoisomerase_IV->Cell_Death Inhibition leads to DNA damage Relaxed_DNA->Topoisomerase_IV Decatenates daughter chromosomes Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Gyrase Inhibit Fluoroquinolones->Topoisomerase_IV Inhibit

Caption: Mechanism of action of fluoroquinolones.

Quantifying Antimicrobial Activity: Experimental Protocols

To objectively compare the antimicrobial activity of different fluoroquinolone generations, standardized in vitro susceptibility testing methods are employed. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these procedures, ensuring reproducibility and comparability of data across different laboratories.[8][9][10][11][12][13][14][15]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16] The broth microdilution method is a commonly used technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay (adapted from CLSI M07) [9][13]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of each fluoroquinolone.

    • Perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.

Experimental Protocol: MBC Assay

  • Perform an MIC Assay: Follow the protocol for the broth microdilution MIC assay as described above.

  • Subculturing: From the wells showing no visible growth (the MIC well and at least two more concentrated wells), pipette a small aliquot (e.g., 10 µL) and plate it onto a suitable non-selective agar medium.

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Kinetic Assay

This assay evaluates the rate and extent of bacterial killing over time when exposed to a specific concentration of an antimicrobial agent.

Experimental Protocol: Time-Kill Kinetic Assay

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Exposure to Antimicrobial Agent: Add the fluoroquinolone to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). Include a growth control without the antimicrobial agent.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Serial Dilution and Colony Counting: Perform serial dilutions of each aliquot and plate onto a suitable agar medium. Incubate the plates for 18-24 hours.

  • Data Analysis: Count the number of viable colonies (CFU/mL) at each time point. Plot the log10 CFU/mL against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_time_kill Time-Kill Kinetics Start Start: Pure Bacterial Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Drug Dilutions Inoculum->Inoculate_Plate Expose Expose Bacteria to Fixed Drug Concentration (e.g., 4x MIC) Inoculum->Expose Dilutions Prepare Serial Dilutions of Fluoroquinolones in Broth Dilutions->Inoculate_Plate Incubate_MIC Incubate at 35°C for 16-20h Inoculate_Plate->Incubate_MIC Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Read_MIC->Subculture Incubate_MBC Incubate Agar Plates at 35°C for 18-24h Subculture->Incubate_MBC Read_MBC Read MBC: Lowest Concentration with ≥99.9% Killing Incubate_MBC->Read_MBC Sample Sample at Multiple Time Points (0, 2, 4, 8, 12, 24h) Expose->Sample Plate_Count Perform Serial Dilutions and Plate Counts Sample->Plate_Count Plot_Curve Plot log10 CFU/mL vs. Time Plate_Count->Plot_Curve

Caption: Workflow for antimicrobial susceptibility testing.

Comparative Antimicrobial Activity: A Data-Driven Analysis

The following tables summarize the in vitro activity (MIC90) of representative fluoroquinolones from different generations against a panel of clinically significant bacteria. MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of the tested isolates.

Gram-Positive Bacteria
OrganismCiprofloxacin (2nd Gen) MIC90 (µg/mL)Levofloxacin (3rd Gen) MIC90 (µg/mL)Moxifloxacin (4th Gen) MIC90 (µg/mL)
Staphylococcus aureus (MSSA)≤0.06≤0.06≤0.06
Staphylococcus aureus (MRSA)>3282
Streptococcus pneumoniae210.25
Enterococcus faecalis2-41-20.5-1

Data synthesized from multiple sources.[16][17][18][19][20][21][22][23]

Analysis: The data clearly demonstrates the enhanced Gram-positive activity of later-generation fluoroquinolones. While second-generation agents like ciprofloxacin are potent against methicillin-susceptible S. aureus (MSSA), their activity against methicillin-resistant S. aureus (MRSA) and S. pneumoniae is limited. Third and fourth-generation fluoroquinolones, such as levofloxacin and moxifloxacin, exhibit significantly lower MIC90 values against these pathogens, indicating greater potency. Moxifloxacin, in particular, shows the most potent activity against MRSA and S. pneumoniae.

Gram-Negative Bacteria
OrganismCiprofloxacin (2nd Gen) MIC90 (µg/mL)Levofloxacin (3rd Gen) MIC90 (µg/mL)Moxifloxacin (4th Gen) MIC90 (µg/mL)
Escherichia coli<0.5<0.5<0.5
Klebsiella pneumoniae<0.5<0.51
Pseudomonas aeruginosa248
Stenotrophomonas maltophilia210.25

Data synthesized from multiple sources.[17][18][24][25][26][27][28][29]

Analysis: Second-generation fluoroquinolones like ciprofloxacin exhibit excellent activity against many Gram-negative bacteria, including P. aeruginosa. While later generations maintain good activity against Enterobacteriaceae, their potency against P. aeruginosa is generally lower than that of ciprofloxacin. However, moxifloxacin shows superior activity against Stenotrophomonas maltophilia.

Anaerobic Bacteria
OrganismCiprofloxacin (2nd Gen) MIC90 (µg/mL)Levofloxacin (3rd Gen) MIC90 (µg/mL)Moxifloxacin (4th Gen) MIC90 (µg/mL)
Bacteroides fragilis group6484
Peptostreptococcus spp.420.5-1
Clostridium spp.>3282

Data synthesized from multiple sources.[18][30][31][32][33][34]

Analysis: The in vitro activity against anaerobic bacteria is a key differentiator for the fourth-generation fluoroquinolones. Ciprofloxacin has poor activity against most anaerobes. Levofloxacin shows some improvement, but moxifloxacin demonstrates significantly greater potency against the Bacteroides fragilis group, Peptostreptococcus spp., and Clostridium spp.

The Challenge of Resistance

The extensive use of fluoroquinolones has led to the emergence of bacterial resistance, which can occur through several mechanisms:[1][7][35][36][37]

  • Target-site mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode DNA gyrase and topoisomerase IV respectively, can reduce the binding affinity of fluoroquinolones.[7]

  • Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport fluoroquinolones out of the cell, preventing them from reaching their intracellular targets.

  • Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes which protect the target enzymes, can confer low-level resistance.[1][7]

The evolution of fluoroquinolone resistance is a stepwise process. A single mutation may confer low-level resistance, and the accumulation of multiple mutations can lead to high-level resistance.[6][7] Newer generation fluoroquinolones, with their dual-targeting mechanism and structural modifications, are designed to be less susceptible to the development of resistance.[2]

Conclusion

The generational evolution of fluoroquinolones has yielded a versatile class of antibiotics with a progressively broader spectrum of antimicrobial activity. While second-generation agents remain valuable for their potent activity against Gram-negative pathogens, particularly P. aeruginosa, the third and fourth generations offer crucial advantages in the treatment of infections caused by Gram-positive and anaerobic bacteria. A thorough understanding of the comparative in vitro activity, supported by robust experimental data, is paramount for the judicious selection and development of these important therapeutic agents in an era of increasing antimicrobial resistance.

References

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  • Journal of Antimicrobial Chemotherapy. (1998). Susceptibility of the Bacteroides fragilis group to newer quinolones and other standard anti-anaerobic agents. [Link]

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  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

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  • PubMed. (1992). Comparative in-vitro susceptibilities of Pseudomonas aeruginosa, Xanthomonas maltophilia, and Pseudomonas spp. to sparfloxacin (CI-978, AT-4140, PD131501) and reference antimicrobial agents. [Link]

  • PubMed. (2003, July 15). Comparative in vitro activity of three fluoroquinolones against clinical isolates by E test. [Link]

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  • Slideshare. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate. [Link]

  • Clinical Infectious Diseases. (1998). Trends in Bacterial Resistance to Fluoroquinolones. [Link]

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  • ResearchGate. MIC 50 and MIC 90 of Pseudomonas aeruginosa | Download Table. [Link]

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  • PMC. (1999). Comparative Activities of Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains. [Link]

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Comparative

A Researcher's Guide to Evaluating Quinoline-Based Therapeutics in Drug-Resistant Cancers: The Case of Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of novel quinoline-based compounds, using Tert-butyl 8-(trifluoromethyl)quinolin-3-ylca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of novel quinoline-based compounds, using Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate as a representative scaffold, particularly against drug-resistant cancer cell lines. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare the potential of this chemical class with existing alternatives, supported by experimental data from relevant literature.

The Challenge of Drug Resistance and the Promise of the Quinoline Scaffold

The emergence of drug resistance is a primary factor in the failure of many cancer chemotherapies.[1] Tumor cells can develop resistance through various mechanisms, including the overexpression of drug efflux pumps, mutations in drug targets, and the activation of pro-survival signaling pathways that counteract the effects of cytotoxic agents.[2] This necessitates a continuous search for novel therapeutic agents that can overcome these resistance mechanisms.

The quinoline scaffold has emerged as a privileged structure in the development of new anticancer drugs.[3] Its derivatives have demonstrated a wide range of biological activities, including the inhibition of topoisomerases, disruption of microtubule polymerization, and, most notably, the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.[4][5] Several quinoline-based drugs, such as Lenvatinib and Bosutinib, are already in clinical use, validating the potential of this chemical class.[3]

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate represents a promising, yet under-investigated, scaffold. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the carbamate linkage at the 3-position of the quinoline ring offers a versatile point for modification and interaction with biological targets. It is hypothesized that compounds based on this scaffold may act as kinase inhibitors, a class of drugs that has shown efficacy against various cancers.

Unraveling the Mechanism: How Quinoline Derivatives Combat Cancer

Quinoline derivatives exert their anticancer effects through diverse mechanisms.[6] A significant portion of these compounds function as inhibitors of protein kinases, which are enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[7] For instance, many successful quinoline-based drugs target receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and c-Met, which are often dysregulated in cancer.[8]

Another common mechanism is the inhibition of topoisomerases, enzymes that are essential for DNA replication and transcription.[6] By stabilizing the complex between topoisomerase and DNA, these drugs induce DNA damage, leading to programmed cell death, or apoptosis.[6] Furthermore, some quinoline derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS) or by modulating the expression of proteins involved in the apoptotic cascade.

Given the structural features of Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate, a likely mechanism of action is the inhibition of a protein kinase. The diagram below illustrates a generalized signaling pathway that is often targeted by such inhibitors.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK) Receptor_Tyrosine_Kinase->Signaling_Proteins Phosphorylates Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates ERK ERK Signaling_Proteins->ERK Transcription_Factors Transcription Factors (e.g., MYC, FOS) ERK->Transcription_Factors Activates Our_Compound Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate (Hypothesized) Our_Compound->Receptor_Tyrosine_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized mechanism of action for a quinoline-based kinase inhibitor.

Comparative Efficacy of Quinoline Derivatives Against Resistant Cancer Cells

While specific data for Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is not yet publicly available, we can benchmark its potential by examining the performance of other quinoline derivatives against both drug-sensitive and drug-resistant cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several published quinoline compounds, demonstrating their activity in contexts of acquired resistance.

CompoundTarget/ClassCell LineResistance MechanismIC50 (µM)Reference
Gefitinib EGFR InhibitorH1975EGFR L858R/T790M8.830[9]
Compound 11a EGFR InhibitorH1975EGFR L858R/T790M2.235[9]
SC-62-1 QuinolinolA375 (Melanoma)Parental~3
SC-62-1 QuinolinolA375VemRVemurafenib Resistant~3.9
Compound 2a DNMT InhibitorU937 (Leukemia)Not Specified0.7
Compound 2a DNMT InhibitorHL60 (Leukemia)Not Specified0.2
Compound 4c DNMT InhibitorU937 (Leukemia)Not Specified1.2
Compound 4c DNMT InhibitorHL60 (Leukemia)Not Specified0.3

This data illustrates that novel quinoline derivatives can retain significant activity against cell lines that have developed resistance to established therapies like Gefitinib. For instance, "Compound 11a" shows a marked improvement in potency against the T790M mutant of EGFR.[9] Similarly, "SC-62-1" shows only a minor loss of efficacy in a vemurafenib-resistant melanoma line.

A Practical Guide to Efficacy Evaluation: Experimental Protocols

To rigorously assess the potential of a novel compound like Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate, a systematic experimental approach is required. The following workflow outlines the key stages of this evaluation.

Experimental_Workflow Start Start: Novel Quinoline Compound Synthesis Resistant_Line_Dev 1. Development of Resistant Cell Line Start->Resistant_Line_Dev Viability_Assay 2. Cell Viability Assay (e.g., MTT) Resistant_Line_Dev->Viability_Assay IC50_Determination 3. IC50 Determination & Comparative Analysis Viability_Assay->IC50_Determination Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Mechanism_Confirmation 5. Confirmation of Mechanism of Cell Death Apoptosis_Assay->Mechanism_Confirmation Target_Engagement 6. Target Engagement Assay (Optional) Mechanism_Confirmation->Target_Engagement Data_Analysis 7. Comprehensive Data Analysis & Conclusion Target_Engagement->Data_Analysis

Caption: A stepwise workflow for evaluating a novel anticancer compound.

Protocol 1: Development of a Drug-Resistant Cell Line

Rationale: To test the efficacy of a compound against resistant cancer, a stable resistant cell line is essential. This protocol uses a dose-escalation method to select for cells that can survive and proliferate in the presence of a standard-of-care chemotherapeutic agent.

Materials:

  • Parental cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Standard chemotherapeutic agent (e.g., Cisplatin, Paclitaxel)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cell culture flasks, plates, and incubators

Procedure:

  • Determine the initial IC50: Culture the parental cell line and determine the IC50 of the chosen chemotherapeutic agent using a standard cell viability assay (see Protocol 2).

  • Initial Exposure: Begin by continuously exposing the parental cells to the chemotherapeutic agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), increase the drug concentration by 1.5 to 2-fold.

  • Monitoring: Closely monitor the cells for signs of recovery and proliferation. If there is massive cell death, reduce the concentration to the previous level and allow more time for adaptation.

  • Repeat: Continue this stepwise increase in drug concentration over several months.

  • Validation: Once the cells can tolerate a concentration that is at least 10-fold higher than the initial IC50 of the parental line, the resistant line is considered established. Validate the resistance by re-measuring the IC50.

Protocol 2: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. This is a robust and widely used method to determine the cytotoxic effects of a compound and to calculate its IC50 value.

Materials:

  • Parental and resistant cell lines

  • Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate and comparator compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 3: Apoptosis Detection using Annexin V Staining

Rationale: To confirm that the compound induces cell death via apoptosis, Annexin V staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Materials:

  • Parental and resistant cell lines

  • Test compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treatment: Treat the cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

  • Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate belongs to a chemical class with significant potential for the development of novel anticancer agents, particularly for overcoming drug resistance. While direct experimental data on this specific compound is not yet widely available, the established efficacy of other quinoline derivatives against resistant cell lines provides a strong rationale for its investigation.

The experimental framework provided in this guide offers a robust and validated approach for any research team to systematically evaluate the efficacy and mechanism of action of this and other novel compounds. By developing resistant cell line models and employing a suite of well-established assays, researchers can generate the critical data needed to advance promising new therapeutics from the laboratory to the clinic. The insights gained from such studies will be invaluable in the ongoing fight against cancer and the challenge of drug resistance.

References

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  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.). Scirp.org. Retrieved January 29, 2026, from [Link]

  • Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Overcoming Drug Resistance by Enhancing Apoptosis of Tumor Cells. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Anticancer Drug Action Laboratory - Apoptosis and the Response to Anti-Cancer Drugs. (n.d.). Mayo Clinic. Retrieved January 29, 2026, from [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). NIH National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Redefining target engagement with new strategies in drug discovery. (2025). News-Medical.net. Retrieved January 29, 2026, from [Link]

  • Special Issue : Studying Drug Resistance Using Cancer Cell Lines. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

Sources

Comparative

Comparative Guide: In Silico Evaluation of Quinoline Derivatives vs. Clinical Standards

Executive Summary Quinoline scaffolds are "privileged structures" in medicinal chemistry due to their ability to interact with diverse biological targets, including DNA gyrase (bacterial), EGFR (cancer), and Reverse Tran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are "privileged structures" in medicinal chemistry due to their ability to interact with diverse biological targets, including DNA gyrase (bacterial), EGFR (cancer), and Reverse Transcriptase (viral). This guide provides a technical comparison of novel quinoline derivatives against FDA-approved standards using molecular docking. It focuses on quantitative binding metrics and mechanistic insights, grounded in recent experimental data.

Part 1: Methodological Framework

To ensure reproducibility and scientific validity, we utilize a standardized docking pipeline. The following protocol uses AutoDock Vina (open-source) and PyMOL/Discovery Studio (visualization), representing the industry standard for initial virtual screening.

The Docking Pipeline (Visualized)

DockingPipeline cluster_Prep Pre-Processing Start Target Selection (PDB Retrieval) ProtPrep Protein Preparation (Remove H2O, Add Polar H, Kollman Charges) Start->ProtPrep LigPrep Ligand Preparation (MM2 Minimization, Torison Tree Definition) Start->LigPrep Grid Grid Box Generation (Center: Active Site Size: 20x20x20 Å) ProtPrep->Grid Docking Molecular Docking (AutoDock Vina Exhaustiveness=32) LigPrep->Docking Grid->Docking Analysis Interaction Profiling (Binding Energy, RMSD, H-Bonds) Docking->Analysis

Caption: Standardized In Silico Workflow for Quinoline Derivative Evaluation.

detailed Protocol: AutoDock Vina Implementation

1. Protein Preparation (Target):

  • Source: Download crystal structures from RCSB PDB (e.g., 1KZN for DNA Gyrase).

  • Cleaning: Remove co-crystallized ligands and water molecules using PyMOL to prevent steric clashes.

  • Charge Assignment: Use MGLTools to add polar hydrogens and assign Kollman united atom charges. This is critical for calculating electrostatic interactions correctly.

  • Output: Save as .pdbqt.

2. Ligand Preparation (Quinoline Derivatives):

  • Structure Generation: Draw 2D structures in ChemDraw; convert to 3D using OpenBabel.

  • Optimization: Perform geometric optimization (MM2 force field) to reach the local energy minimum before docking.

  • Torsions: Define rotatable bonds. Note: Rigid quinoline cores usually have fewer torsions, reducing the entropic penalty during binding.

3. Grid Box Definition:

  • Center: Coordinates (x, y, z) must be defined by the centroid of the co-crystallized reference ligand.

  • Dimensions: Typically

    
     Å. A box too large increases search space noise; too small cuts off potential pockets.
    

4. Validation:

  • Re-docking: Before testing new compounds, re-dock the native ligand. The Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be < 2.0 Å to validate the protocol.

Part 2: Comparative Case Studies

Case Study A: Antibacterial Potency (Target: DNA Gyrase)

Context: Fluoroquinolones (e.g., Ciprofloxacin) target bacterial DNA gyrase (GyrB).[1] Resistance arises from mutations in the Quinoline Resistance-Determining Region (QRDR). Novel quinoline derivatives (specifically cyclic diphenylphosphonates) have been designed to bypass these mutations.

Target Protein: E. coli DNA Gyrase B (PDB ID: 1KZN or 1JA6 )

Comparative Data: Binding Affinity (

)
Compound IDScaffold TypeBinding Energy (kcal/mol)Key Interactions
Compound 9 Novel Quinoline-hydrazone-9.3 H-bond: Asp73, Val120;

-stacking: DNA base pairs
Compound 2a Cyclic Diphenylphosphonate-9.08 Mg

mediated bridge; H-bond: Arg76
Ciprofloxacin Fluoroquinolone (Standard)-7.5 to -8.5 H-bond: Ser1084, Asp87 (Water-mediated)

Analysis: The novel Compound 9 exhibits a lower (more negative) binding energy than the standard Ciprofloxacin.

  • Mechanism: The enhanced affinity is attributed to the additional hydrazine moiety, which forms a stabilizing H-bond with Asp73 , a residue often conserved even in resistant strains.

  • Hydrophobic Fit: The bulky quinoline tail occupies the hydrophobic pocket more effectively than the piperazine ring of Ciprofloxacin.

Case Study B: Antiviral Potency (Target: HIV-1 Reverse Transcriptase)

Context: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric hydrophobic pocket. Clinical standards like Rilpivirine are effective but face resistance issues (e.g., K103N mutation).

Target Protein: HIV-1 Reverse Transcriptase (PDB ID: 4I2P )[2]

Comparative Data: Binding Affinity (

)
Compound IDScaffold TypeDocking Score (kcal/mol)

vs. Standard
Compound 4 Pyrimidine-Quinoline Hybrid-10.67 -2.11 (Superior)
Rilpivirine Diarylpyrimidine (Standard)-8.56 Reference
Elvitegravir Quinoline derivative-9.10 -0.54

Analysis: Compound 4 demonstrates significantly higher affinity than Rilpivirine.[2]

  • Interaction Map: The quinoline nitrogen acts as a hydrogen bond acceptor for the backbone of Lys101 .

  • Pi-Pi Stacking: The aromatic quinoline system stacks with Tyr181 and Tyr188 , critical aromatic residues in the NNRTI binding pocket. This "aromatic clamp" is tighter for the hybrid scaffold than for Rilpivirine.

Interaction Network Diagram (HIV-RT Pocket)

Caption: Predicted interaction map of Quinoline Derivative within the HIV-RT allosteric pocket.

Part 3: Critical Interpretation & Limitations

While docking provides valuable initial data, researchers must interpret results with the following caveats:

  • Scoring vs. Kinetics: A lower binding energy (

    
    ) indicates thermodynamic favorability but does not predict residence time (
    
    
    
    ), which is crucial for in vivo efficacy.
  • Flexibility: Standard Vina protocols treat the receptor as rigid. For targets like EGFR which undergo significant conformational changes (active vs. inactive states), Induced Fit Docking (IFD) is recommended for higher accuracy.

  • Validation: In silico results must be validated by in vitro assays (e.g., MTT assay for cancer lines or MIC for bacteria). The correlation between Docking Score and IC

    
     is generally 
    
    
    
    .[3]

References

  • El-Saghier, A. M., et al. (2021).[4] Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry.

  • Srivastava, A., et al. (2022).[1] Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of Chemical Research.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Abdallah, A. E., et al. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors. Molecules.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate

Executive Summary Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is a fluorinated heterocyclic building block used in medicinal chemistry. Its disposal requires strict adherence to halogenated waste protocols due t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is a fluorinated heterocyclic building block used in medicinal chemistry. Its disposal requires strict adherence to halogenated waste protocols due to the presence of the trifluoromethyl (


) group. Improper disposal via standard organic streams risks damaging catalytic oxidizers in incinerators and releasing corrosive hydrogen fluoride (HF) gas. Furthermore, the tert-butoxycarbonyl (Boc) moiety introduces thermal instability, necessitating cool storage and prohibiting disposal in hot-waste streams or autoclaves.[1]

Technical Hazard Analysis & Chemical Profile

To ensure safe handling, we must understand the causality behind the hazards.[1] This compound is not merely "toxic waste"; it is a precursor to specific decomposition products that dictate its disposal path.

The Fluorine Factor ( )

The trifluoromethyl group is chemically robust, but under combustion conditions (thermal oxidation), the C-F bonds cleave.[1]

  • Mechanism:

    
    
    
  • Operational Risk: Combustion generates Hydrogen Fluoride (HF) . Standard municipal incinerators or low-grade lab waste oxidizers often lack the wet scrubbers (caustic quench) required to neutralize HF. This can corrode the combustion chamber and release toxic plumes.

  • Requirement: This waste must be directed to a high-temperature incinerator equipped with acid gas scrubbing systems.

The Carbamate Factor (Boc-Protection)

The Boc group is acid-labile and thermally unstable.

  • Mechanism: Upon heating (>100°C) or acid contact, it decomposes to isobutylene (flammable gas) and

    
    .[1]
    
  • Operational Risk: Sealed waste containers exposed to heat or acidic waste streams can pressurize and rupture.

  • Requirement: Do not mix with acidic waste streams (e.g., TFA, HCl).[1] Store waste containers in a cool, ventilated area.

Physical & Safety Data Summary
PropertyData / StatusOperational Implication
Physical State Solid (Powder/Crystalline)Particulate containment required (N95/P100).
Halogen Content High (Fluorine)MANDATORY: Segregate into "Halogenated" waste.[2]
Thermal Stability Unstable >100°C (Boc)Do NOT autoclave. Keep away from heat sources.
Combustion Products

,

,

,

Incineration requires scrubbing.[1]
RCRA Status (USA) Characteristic (Check Local)Likely D-coded if toxic; treat as Hazardous Organic.

Step-by-Step Disposal Protocol

This protocol is a self-validating system. If you cannot check off a step, stop and consult your EHS officer.

Phase 1: Segregation (The Critical Step)

Goal: Prevent cross-contamination of non-halogenated streams.

  • Identify the Stream: Do not place this compound in "General Organic Waste" or "Non-Halogenated Solvents."

  • Select Container: Use a dedicated Halogenated Organic Solid waste container.

    • Preferred Material: High-Density Polyethylene (HDPE) wide-mouth jar.

    • Avoid: Metal containers (potential corrosion from hydrolysis products).

  • Chemical Compatibility Check: Ensure the waste container does not contain strong acids (Sulfuric, Hydrochloric, TFA).[1]

    • Why? Acid contact will cleave the Boc group in the waste drum, generating gas (

      
       + Isobutylene) and potentially over-pressurizing the drum.
      
Phase 2: Packaging & Labeling

Goal: Clear communication to the waste vendor.

  • Double Bagging: Place the solid waste (weigh boats, contaminated gloves, solid reagent) into a clear polyethylene bag before placing it in the drum.[1] This minimizes dust generation when the drum is opened.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - SOLID, ORGANIC, HALOGENATED."[1]

    • Constituents: Explicitly list "Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate" and "Fluorinated Organics."

    • Hazard Checkboxes: Mark [x] Toxic and [x] Irritant.

Phase 3: Final Disposal (Vendor Handoff)

Goal: Destruction via High-Temperature Incineration.

  • Instruction to Vendor: Specify that this waste stream contains Fluorinated Organics .

  • The Process: The waste must undergo thermal oxidation at temperatures exceeding 1100°C with a residence time >2 seconds. This ensures complete destruction of the trifluoromethyl group and allows the flue gas scrubbers to capture the resulting HF.

Operational Workflow (Decision Logic)

The following diagram illustrates the decision-making process for disposing of reaction mixtures containing this compound.

DisposalWorkflow Start Reaction Waste / Expired Reagent StateCheck Is it Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Liquid Solid Solid Reagent / Precipitate StateCheck->Solid Solid SolventCheck Does solvent contain Halogens (DCM/CHCl3)? Liquid->SolventCheck MixHalo Stream: Halogenated Solvents SolventCheck->MixHalo Yes SolventCheck->MixHalo No (Compound itself is Halogenated) Incinerator High-Temp Incineration (>1100°C) with HF Scrubbing MixHalo->Incinerator SolidPkg Double Bag in Polyethylene Solid->SolidPkg SolidStream Stream: Halogenated Solids SolidPkg->SolidStream SolidStream->Incinerator

Caption: Decision tree ensuring fluorinated compounds are routed to halogen-compatible incineration streams regardless of physical state.

Spill Response Contingency

In the event of a spill of solid Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate:

  • Evacuate & Ventilate: If the spill generates significant dust, clear the immediate area.

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use an N95 or P100 particulate respirator.[1]

  • Containment:

    • Do not use water initially (prevents spreading).

    • Cover the spill with a damp paper towel or oil-impregnated sweeping compound to suppress dust.

  • Cleanup:

    • Scoop material into a wide-mouth jar.

    • Wipe the surface with a soap/water solution.

    • Validation: Place all cleanup materials (wipes, gloves) into the Halogenated Solid Waste container.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate

Executive Summary & Risk Context Compound: Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate Primary Hazard Class: Novel Chemical Entity (NCE) / Potent Compound Operational Directive: Universal Precautions for Potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Compound: Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate Primary Hazard Class: Novel Chemical Entity (NCE) / Potent Compound Operational Directive: Universal Precautions for Potent Compounds (Band 3/4)

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact intermediate may be sparse in public literature, its structural pharmacophores dictate a conservative safety approach. This protocol relies on Structure-Activity Relationship (SAR) analysis:

  • Quinoline Scaffold: Historically associated with DNA intercalation and potential mutagenicity.

  • Trifluoromethyl (-CF3) Group: Significantly increases lipophilicity (LogP), enhancing the compound's ability to penetrate the stratum corneum (skin barrier) and cell membranes.

  • Boc-Carbamate: Acid-labile protecting group; exposure to strong acids will release isobutylene and CO2, potentially aerosolizing the active amine core.

The Golden Rule: Treat this compound as a sensitizer and potential mutagen. All handling must prevent inhalation of dust and dermal absorption.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable and based on the "Barrier Analysis" method to prevent exposure pathways.

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)The lipophilic -CF3 group facilitates permeation through standard latex. Double gloving creates a sacrificial outer layer and allows for immediate removal upon contamination without exposing skin.
Respiratory Fume Hood (Primary) or P100/N99 Respirator (Secondary)Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable (not recommended), a standard N95 is insufficient for fine potent dusts; P100 is required.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the ocular cavity against dust entry.[1]
Body Protection Tyvek® Lab Coat/Sleeves Cotton lab coats are porous. Tyvek provides a non-woven barrier against dust embedding. Sleeves bridge the gap between glove cuff and lab coat.

Operational Workflow: Step-by-Step Handling

This protocol uses a "Zone Control" strategy to contain the compound.

Phase 1: Preparation & Engineering Controls
  • Airflow Verification: Verify the Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Static Control: Place an ionizing fan or anti-static gun inside the hood.

    • Reasoning: Dry organic powders with Boc-groups are prone to static charge, causing "fly-away" powder that contaminates surfaces and gloves.

  • Decontamination Prep: Pre-soak a wipe with 10% surfactant solution (e.g., Contrad® 70) and place it in the hood for immediate cleanup.

Phase 2: Weighing & Transfer (Critical Risk Point)
  • Tare External: Tare your weighing boat/vial before introducing the compound to avoid touching the balance keypad with contaminated gloves.

  • The "Draft Shield" Technique: If using an analytical balance, ensure all doors are closed during measurement. If the balance is inside the hood, minimize sash height to reduce turbulence that can blow powder.

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) within the weighing vessel if possible, or transfer as a solid using a funnel.

    • Logic: Solutions are easier to contain than buoyant dust particles.

Phase 3: Reaction & Monitoring
  • Acid Awareness: If the next step involves Boc-deprotection (e.g., using TFA or HCl), anticipate vigorous gas evolution (CO2/Isobutylene).

  • Venting: Ensure the reaction vessel is properly vented to a scrubber or hood exhaust to prevent over-pressurization and potential vessel rupture.

Visualizing the Safety Workflow

The following diagram illustrates the hierarchy of controls and decision logic for handling this compound.

SafetyProtocol cluster_emergency Emergency Response start Start: Handling Request risk_assess SAR Risk Assessment (Check: -CF3 Lipophilicity, Quinoline Core) start->risk_assess ppe_check PPE Donning (Double Nitrile, Tyvek Sleeves, Goggles) risk_assess->ppe_check Define Controls hood_check Engineering Control (Hood Velocity > 80fpm + Static Ionizer) ppe_check->hood_check weighing Weighing Procedure (Minimize Dust, Use Draft Shield) hood_check->weighing Environment Safe solubilization Immediate Solubilization (Convert Solid to Liquid State) weighing->solubilization Reduce Dust Risk spill Powder Spill weighing->spill Accident reaction Reaction Setup (Vent for Boc-Deprotection Gas) solubilization->reaction disposal Disposal (Segregated Halogenated Waste) reaction->disposal cleanup Wet Wipe (Surfactant) Do NOT Sweep spill->cleanup

Caption: Operational workflow emphasizing the transition from high-risk solid handling to lower-risk liquid handling, integrated with emergency spill logic.

Disposal & Waste Management

Proper disposal is critical due to the fluorinated nature of the compound.

  • Segregation: Do NOT mix with general organic waste if your facility separates Halogenated vs. Non-Halogenated waste. This compound belongs in the Halogenated Organic Waste stream.

  • Labeling: Clearly tag the waste container with "Fluorinated Organic" and "Potential Mutagen."

  • Destruction Method: The preferred method is High-Temperature Incineration (High BTU).

    • Scientific Basis: Standard incineration temperatures may not fully mineralize the -CF3 bond, potentially leading to the formation of HF (Hydrofluoric Acid) or PFIB (Perfluoroisobutene) in the exhaust if not properly scrubbed. High-temperature facilities are equipped to handle fluorinated byproducts.

Emergency Response (Spills)[2][3]

  • Dry Powder Spill: Do NOT sweep or use compressed air. This generates aerosols.

    • Protocol: Cover the spill with a wet paper towel (soaked in surfactant/water) to dampen the powder. Scoop the wet material into a waste bag.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature means water alone is less effective; soap is crucial to emulsify the compound.

References
  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] The National Academies Press.[2] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Fluorinated Waste Streams. EPA Hazardous Waste Guidelines. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate
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Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate
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